molecular formula C29H42Cl2FN3O4 B12060470 Mibefradil dihydrochloride hydrate

Mibefradil dihydrochloride hydrate

Cat. No.: B12060470
M. Wt: 586.6 g/mol
InChI Key: IZSWBBGKLWFDOC-YKXHUFBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mibefradil dihydrochloride hydrate is a useful research compound. Its molecular formula is C29H42Cl2FN3O4 and its molecular weight is 586.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H42Cl2FN3O4

Molecular Weight

586.6 g/mol

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrate;dihydrochloride

InChI

InChI=1S/C29H38FN3O3.2ClH.H2O/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H;1H2/t28-,29-;;;/m0.../s1

InChI Key

IZSWBBGKLWFDOC-YKXHUFBBSA-N

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Mibefradil Dihydrochloride Hydrate: A Technical Overview of its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) is a unique calcium channel antagonist, distinguished by its preferential blockade of T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][2] Initially developed for the management of hypertension and chronic stable angina, it was voluntarily withdrawn from the market due to significant drug-drug interactions. Despite its withdrawal from clinical use, mibefradil continues to be a valuable tool in preclinical research, particularly in the investigation of T-type calcium channel function and its role in various physiological and pathological processes, including cardiovascular disease and oncology. This document provides a comprehensive technical guide on the function, mechanism of action, and experimental evaluation of mibefradil dihydrochloride hydrate.

Introduction

Mibefradil is a benzimidazolyl-substituted tetraline derivative that exhibits a novel pharmacological profile compared to classical calcium channel blockers.[1][3] Its primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated calcium channels, with a notable selectivity for the T-type channels.[1][3] This selectivity is believed to be responsible for many of its unique therapeutic and adverse effects.[1] Mibefradil has demonstrated potent vasodilator effects, with a particular selectivity for the coronary vasculature over peripheral vessels and the myocardium.[1] Unlike many other calcium channel blockers, it produces these effects with minimal negative inotropic activity and without inducing reflex tachycardia.[4]

Mechanism of Action

Mibefradil's principal pharmacological effect is the blockade of voltage-gated calcium channels. It exhibits a higher affinity for the transient, low-voltage-activated (T-type) calcium channels compared to the long-lasting, high-voltage-activated (L-type) channels.[1][2] This differential binding leads to a reduction in calcium influx into vascular smooth muscle cells and cardiomyocytes. The vasodilation of vascular smooth muscle results in decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[3] The exact mechanism for its anti-anginal effects is not fully elucidated but is thought to involve a reduction in heart rate, total peripheral resistance (afterload), and the product of heart rate and systolic blood pressure during exercise, ultimately decreasing myocardial oxygen demand.[3]

Beyond its effects on calcium channels, recent research has revealed that mibefradil also acts as a potent blocker of Orai store-operated calcium channels.[5] This action is dose-dependent and occurs at the extracellular surface of the channel.[5] The inhibition of Orai channels by mibefradil has been linked to its anti-proliferative and pro-apoptotic effects, suggesting a potential application in cancer therapy.[5][6]

Signaling Pathway of Mibefradil's Action

Mibefradil_Action cluster_channels Cell Membrane Mibefradil Mibefradil dihydrochloride hydrate T_channel T-type Ca2+ Channel Mibefradil->T_channel Blocks (High Affinity) L_channel L-type Ca2+ Channel Mibefradil->L_channel Blocks (Lower Affinity) Orai_channel Orai Channel Mibefradil->Orai_channel Blocks Ca_influx Ca2+ Influx T_channel->Ca_influx Inhibits L_channel->Ca_influx Inhibits Orai_channel->Ca_influx Inhibits Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_influx->Vascular_Smooth_Muscle Leads to Cell_Proliferation Inhibition of Cell Proliferation Ca_influx->Cell_Proliferation Blocks signaling for Apoptosis Induction of Apoptosis Ca_influx->Apoptosis Promotes signaling for Cardiac_Workload Decreased Cardiac Workload Vascular_Smooth_Muscle->Cardiac_Workload

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for mibefradil's interaction with various ion channels.

Table 1: Inhibitory Concentrations (IC50) of Mibefradil on Calcium Channels

Channel TypeIC50 (μM)Reference
T-type2.7[2]
L-type18.6[2]

Table 2: Inhibitory Concentrations (IC50) of Mibefradil on Orai Channels

Channel TypeIC50 (μM)Reference
Orai152.6[5]
Orai214.1[5]
Orai33.8[5]

Table 3: Pharmacokinetic Properties of Mibefradil

ParameterValueReference
Bioavailability (single dose)70%[3]
Bioavailability (steady state)~90%[3]
Protein Binding≥ 99% (primarily to alpha 1-acid glycoprotein)[3]
Half-life (steady state)17 to 25 hours[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Orai Channel Inhibition

This protocol describes the methodology used to assess the inhibitory effect of mibefradil on Orai channels expressed in HEK293 T-REx cells.

Cell Culture and Transfection:

  • HEK293 T-REx cells with stable expression of stromal interaction molecule 1 (STIM1) are cultured in appropriate media.

  • Cells are transfected with human Orai1-3 cDNAs in tetracycline-regulated pcDNA4/TO vectors.

Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • The standard extracellular solution contains (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

  • The standard intracellular (pipette) solution contains (in mM): 135 Cs-glutamate, 8 MgCl2, 10 HEPES, and 10 BAPTA (pH 7.2).

  • Store-operated Orai currents are activated by passive depletion of intracellular calcium stores with BAPTA in the pipette solution.

  • Mibefradil is applied extracellularly at various concentrations to determine the dose-dependent inhibition of Orai currents.

Experimental Workflow for Orai Channel Inhibition Study

Orai_Workflow A HEK293 T-REx cells (STIM1 stable expression) B Transfect with Orai1-3 cDNA A->B C Whole-cell patch-clamp recording setup B->C D Activate Orai currents (passive store depletion) C->D E Apply Mibefradil (various concentrations) D->E F Record Orai currents E->F G Data analysis: Determine IC50 values F->G

Caption: Experimental workflow for studying Orai channel inhibition by Mibefradil.

Langendorff Perfused Isolated Rat Heart Model for Infarct Size Assessment

This protocol outlines the procedure to evaluate the cardioprotective effects of mibefradil against ischemia-reperfusion injury.

Heart Preparation:

  • Male Wistar rats are anesthetized, and their hearts are rapidly excised.

  • Hearts are mounted on a Langendorff apparatus and perfused at a constant pressure with Krebs-Henseleit buffer.

Experimental Groups:

  • Control: Hearts undergo regional ischemia followed by reperfusion without any drug treatment.

  • Mibefradil-treated: Hearts are perfused with mibefradil (e.g., 0.3 µM) before the induction of ischemia.

  • Mibefradil + Antagonist: To investigate the mechanism, hearts are co-perfused with mibefradil and a specific channel blocker (e.g., glibenclamide for KATP channels or chelerythrine (B190780) for protein kinase C).

Ischemia-Reperfusion Protocol:

  • After a stabilization period, regional ischemia is induced for a set duration (e.g., 35 minutes).

  • This is followed by a period of reperfusion (e.g., 120 minutes).

Infarct Size Determination:

  • At the end of reperfusion, the heart is stained with triphenyltetrazolium (B181601) chloride (TTC).

  • The infarcted (pale) and viable (red) tissues within the ischemic risk zone are quantified to determine the infarct size as a percentage of the risk zone (I/R%).

Clinical Significance and Future Directions

Mibefradil was initially approved for the treatment of hypertension and angina.[4] Clinical trials demonstrated its efficacy to be comparable or superior to other antihypertensive agents like diltiazem, amlodipine, and nifedipine.[4][7] However, its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme led to significant and potentially dangerous interactions with other drugs, resulting in its withdrawal from the market.[3]

Despite its clinical discontinuation for cardiovascular indications, the unique pharmacological profile of mibefradil has spurred interest in its potential repurposing, particularly in oncology.[6] The discovery of its inhibitory effects on Orai channels, which are implicated in cancer cell proliferation and survival, has opened new avenues for research.[5] Mibefradil has been investigated for the treatment of solid tumors, including a phase Ib clinical trial for brain tumors.[6] The strategy of using short-term administration of mibefradil is being explored to mitigate the risk of drug-drug interactions while leveraging its anti-cancer properties.[6]

Conclusion

This compound remains a significant pharmacological agent due to its selective blockade of T-type calcium channels and its more recently discovered effects on Orai channels. While its clinical use in cardiology was short-lived, it serves as an invaluable research tool for dissecting the roles of these channels in health and disease. The ongoing investigation into its anti-cancer properties highlights the potential for repurposing this compound, offering new therapeutic possibilities. A thorough understanding of its complex pharmacology is crucial for both basic science researchers and professionals involved in drug development.

References

Mibefradil Dihydrochloride Hydrate: A Technical Guide to its T-Type Calcium Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of mibefradil (B1662139) dihydrochloride (B599025) hydrate, with a core focus on its selectivity for T-type calcium channels. Mibefradil, a benzimidazolyl-substituted tetraline derivative, exhibits a unique profile as a calcium channel blocker, distinguishing it from classical L-type channel antagonists.[1] This document compiles quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Analysis of Mibefradil's Selectivity

Mibefradil's preferential blockade of T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels is a defining characteristic of its pharmacological profile.[2][3] This selectivity has been quantified across various studies using different experimental conditions. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities of mibefradil for various calcium channel subtypes.

Table 1: Inhibitory Potency (IC50) of Mibefradil on T-type vs. L-type Calcium Channels

Channel SubtypeCell TypeExperimental ConditionIC50 (µM)Reference
T-type Rat atrial cells0.1 Hz stimulation, -100 to -80 mV holding potential0.1[4]
Vascular smooth muscle---0.1 - 0.2[5]
Recombinant CaV3.2Ca2+ influx assay0.25[6]
General T-type---2.7[7]
L-type Rat ventricular cells0.1 Hz stimulation~3[4]
Rat ventricular cellsDepolarized holding potential (-50 mV)~0.1[4]
General L-type---18.6[7]

Table 2: Inhibitory Potency (IC50) of Mibefradil on Cloned T-type Calcium Channel Isoforms

Channel IsoformCharge CarrierTemperatureIC50 (nM)Reference
α1G (CaV3.1)2 mM Ca2+Not specified270[8]
α1H (CaV3.2)2 mM Ca2+Not specified140[8]
α1H (CaV3.2)2 mM Ca2+, Reduced channel availabilityNot specified~70[8]
α1H (CaV3.2)2 mM Ca2+35°C792[8]

Table 3: Binding Affinity of Mibefradil

TargetTissue/Cell LineLigandKd (nM)Reference
L-type Ca2+ channelsSkeletal muscle[3H]-Mibefradil2.5 ± 0.4[9]
Neuronal voltage-gated Na+ channelsBrain---Apparent Ki = 17[9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the T-type calcium channel selectivity of mibefradil.

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for directly measuring the effect of mibefradil on ion channel currents.

Objective: To determine the IC50 of mibefradil for T-type and L-type calcium currents in isolated cells.

Cell Preparation:

  • Isolate primary cells (e.g., rat atrial or ventricular myocytes) or use cell lines stably expressing specific calcium channel subtypes (e.g., HEK293 cells transfected with α1G, α1H, or α1I subunits).

  • Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

Solutions:

  • External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2 (or BaCl2 as the charge carrier), 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.1 GTP-Tris, and 10 HEPES. Adjust pH to 7.2 with CsOH.

Voltage-Clamp Protocol:

  • Establish a whole-cell recording configuration.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of T-type channels.

  • To elicit T-type currents, apply a depolarizing voltage step to approximately -30 mV.

  • To elicit L-type currents, apply a depolarizing voltage step to approximately 0 mV.

  • Apply mibefradil at various concentrations to the external solution and record the resulting inhibition of the peak current.

  • Construct a dose-response curve to calculate the IC50 value.

Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular calcium concentration in response to channel activation and blockade.

Objective: To assess the effect of mibefradil on depolarization-induced calcium influx.

Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes.

  • Load cells with 2-5 µM Fura-2 AM in a physiological salt solution for 30-60 minutes at room temperature in the dark.

  • Wash the cells with the salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells.

Imaging Protocol:

  • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the cells alternately with 340 nm and 380 nm light and measure the emission at 510 nm.

  • Establish a baseline fluorescence ratio.

  • Depolarize the cells using a high-potassium solution to activate voltage-gated calcium channels.

  • Record the change in the Fura-2 fluorescence ratio, which corresponds to an increase in intracellular calcium.

  • Pre-incubate the cells with varying concentrations of mibefradil before depolarization to determine its inhibitory effect on the calcium influx.

Radioligand Binding Assay

This technique is used to determine the binding affinity of mibefradil to its target receptors.

Objective: To determine the dissociation constant (Kd) of [3H]-mibefradil for calcium channels.

Membrane Preparation:

  • Homogenize tissue (e.g., skeletal muscle or brain) or cells expressing the target calcium channels in a buffered solution.

  • Centrifuge the homogenate at a low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.

  • Resuspend the membrane pellet in a binding buffer.

Binding Assay Protocol:

  • Incubate the membrane preparation with increasing concentrations of [3H]-mibefradil.

  • To determine non-specific binding, perform a parallel incubation in the presence of a high concentration of unlabeled mibefradil.

  • After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using Scatchard analysis to determine the Kd and Bmax (maximum number of binding sites).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways influenced by mibefradil's action on T-type calcium channels and typical experimental workflows.

Signaling Pathways

G Mibefradil's Impact on Aldosterone (B195564) Synthesis Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC Phospholipase C AT1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Ca_release Ca2+ Release ER->Ca_release Depolarization Membrane Depolarization Ca_release->Depolarization leads to T_type T-type Ca2+ Channel (CaV3.2) Depolarization->T_type activates Ca_influx Ca2+ Influx T_type->Ca_influx Mibefradil Mibefradil Mibefradil->T_type blocks Aldosterone Aldosterone Synthesis Ca_influx->Aldosterone stimulates G Potential Mibefradil-PLC-IP3 Signaling Interaction Mibefradil Mibefradil (High Concentration) PLC Phospholipase C Mibefradil->PLC activates? PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum Ca_release ER Ca2+ Release ER->Ca_release SOCE Store-Operated Ca2+ Entry (SOCE) Ca_release->SOCE triggers Ca_influx Ca2+ Influx SOCE->Ca_influx G Workflow for IC50 Determination of Mibefradil using Patch-Clamp Start Start Prepare_cells Prepare Cells (e.g., HEK293 expressing CaV3.2) Start->Prepare_cells Patch_pipette Establish Whole-Cell Configuration Prepare_cells->Patch_pipette Set_Vhold Set Holding Potential (e.g., -90 mV) Patch_pipette->Set_Vhold Apply_Vstep Apply Voltage Step (e.g., to -30 mV) Set_Vhold->Apply_Vstep Record_Icontrol Record Control T-type Current Apply_Vstep->Record_Icontrol Apply_Mibefradil Apply Mibefradil (Increasing Concentrations) Record_Icontrol->Apply_Mibefradil Record_Itest Record T-type Current in presence of Mibefradil Apply_Mibefradil->Record_Itest Analyze Analyze Data & Construct Dose-Response Curve Record_Itest->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

References

Synthesis of Mibefradil Dihydrochloride Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil (B1662139) is a non-selective calcium channel blocker, notable for its potent inhibition of both T-type and L-type voltage-gated calcium channels.[1] Initially developed for the treatment of hypertension and chronic angina pectoris, its unique pharmacological profile continues to be of interest for further research. This technical guide provides a detailed overview of a plausible synthetic route to Mibefradil dihydrochloride (B599025) hydrate (B1144303), based on established methodologies for analogous compounds. It includes detailed experimental protocols, quantitative data for key reaction steps (as reported for analogous compounds), and visualizations of the synthetic workflow and a key signaling pathway affected by Mibefradil.

Synthetic Pathway Overview

The synthesis of Mibefradil can be conceptualized as a convergent process, involving the preparation of two key fragments: a substituted tetralone derivative and a benzimidazole-containing side chain. These fragments are then coupled, followed by further functional group manipulation and final salt formation to yield Mibefradil dihydrochloride hydrate. The synthetic strategy outlined below is adapted from the successful synthesis of Mibefradil analogues.[2][3]

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent a viable pathway to Mibefradil.[2][3]

Synthesis of the Tetralone Fragment

A key intermediate for the synthesis is a functionalized tetralone. An efficient method to construct this core structure involves an intramolecular carbonyl-ene reaction to set the required stereochemistry.[2][3]

Protocol:

  • Starting Material: A suitably substituted aromatic aldehyde.

  • Key Steps:

    • Alkylation and subsequent chain elongation to introduce the necessary carbon framework.

    • An intramolecular carbonyl-ene reaction to form the tetralone ring with the desired stereochemistry. This step is crucial for establishing the correct spatial arrangement of the substituents.

    • Conversion of a functional group on the newly formed ring to an appropriate group for coupling, such as an aldehyde.

  • Purification: Purification of the tetralone fragment is typically achieved through column chromatography on silica (B1680970) gel.

Synthesis of the Benzimidazole (B57391) Side Chain

The benzimidazole moiety is another critical component of the Mibefradil structure.

Protocol:

  • Starting Materials: A substituted o-phenylenediamine (B120857) and a carboxylic acid derivative.

  • Key Steps:

    • Condensation of the o-phenylenediamine with the carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    • Functional group manipulation of the side chain to introduce a terminal amine suitable for coupling with the tetralone fragment.

  • Purification: The benzimidazole fragment can be purified by recrystallization or column chromatography.

Coupling and Final Synthesis

The final steps involve the coupling of the two fragments and conversion to the dihydrochloride hydrate salt.

Protocol:

  • Reductive Amination: The tetralone aldehyde fragment is reacted with the benzimidazole amine fragment under reductive amination conditions. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5]

  • Esterification: The hydroxyl group on the tetralone core is esterified with methoxyacetic acid.

  • Salt Formation: The resulting free base of Mibefradil is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid to form the dihydrochloride salt.

  • Hydrate Formation: The dihydrochloride salt is then crystallized from an aqueous solvent system to yield the hydrate form.

Quantitative Data

The following table summarizes representative yields for key reaction steps as reported in the synthesis of Mibefradil analogues.[2] It is important to note that these yields are for analogous compounds and may vary for the synthesis of Mibefradil itself.

Step No.ReactionReagents and ConditionsYield (%)
1Intramolecular Carbonyl-ene ReactionSnCl₄, CH₂Cl₂~70-80
2Reductive AminationNaBH(OAc)₃, CH₂Cl₂~60-75
3Benzimidazole FormationAcOH, heat~80-90

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the convergent synthetic approach to Mibefradil.

G Synthetic Workflow for Mibefradil A Substituted Aromatic Aldehyde B Tetralone Fragment Synthesis A->B Multi-step synthesis C Functionalized Tetralone Aldehyde B->C Oxidation H Reductive Amination Coupling C->H D o-Phenylenediamine Derivative F Benzimidazole Fragment Synthesis D->F E Carboxylic Acid Side Chain E->F G Benzimidazole Amine F->G G->H I Esterification H->I J Mibefradil Free Base I->J K Salt Formation (HCl) J->K L This compound K->L

Caption: Convergent synthesis of this compound.

Mibefradil Signaling Pathway

Mibefradil's mechanism of action involves the blockade of voltage-gated calcium channels. Recent studies have also elucidated a downstream signaling cascade involving the activation of Phospholipase C (PLC) and subsequent intracellular calcium release.[6]

G Mibefradil Intracellular Signaling Mibefradil Mibefradil T_channel T-type Ca²⁺ Channel Mibefradil->T_channel Blocks L_channel L-type Ca²⁺ Channel Mibefradil->L_channel Blocks PLC Phospholipase C (PLC) Mibefradil->PLC Activates Ca_influx Ca²⁺ Influx T_channel->Ca_influx Inhibits L_channel->Ca_influx Inhibits Cellular_response Cellular Response (e.g., altered gene expression, muscle relaxation) Ca_influx->Cellular_response PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum ER->IP3R Ca_release Intracellular Ca²⁺ Release IP3R->Ca_release Mediates Ca_release->Cellular_response

Caption: Mibefradil's dual action on Ca²⁺ channels and PLC signaling.

Conclusion

This technical guide provides a comprehensive, albeit inferred, pathway for the synthesis of this compound, designed to be a valuable resource for researchers in drug discovery and development. The detailed protocols, adapted from reliable sources, offer a solid foundation for the laboratory preparation of this compound. The included visualizations of the synthetic workflow and a key signaling pathway aim to facilitate a deeper understanding of both the chemical synthesis and the biological action of Mibefradil. Further optimization of reaction conditions and rigorous analytical characterization would be necessary to validate this synthetic route for specific research applications.

References

Mibefradil Dihydrochloride Hydrate: A Technical Overview of its Anti-Proliferative Role in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mibefradil (B1662139), a potent T-type calcium channel blocker, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Initially developed as an antihypertensive drug, its ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest has led to its repurposing for oncological applications.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action of mibefradil dihydrochloride (B599025) hydrate (B1144303) in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to Mibefradil Dihydrochloride Hydrate

This compound is a tetralol derivative that functions as a calcium channel antagonist.[3][4] Its chemical formula is C₂₉H₃₈FN₃O₃ · 2HCl · xH₂O, and its molecular weight is 568.55 g/mol (anhydrous basis).[4] Mibefradil is distinguished by its higher affinity for T-type (low-voltage-activated) calcium channels compared to L-type (high-voltage-activated) channels.[3] This selectivity is crucial to its mechanism of action in cancer cells, as T-type calcium channels are frequently overexpressed in various tumors and play a role in cell cycle progression and proliferation.[5]

Mechanism of Action in Cancer Cell Proliferation

Mibefradil exerts its anti-proliferative effects through a multi-faceted approach, primarily by disrupting calcium signaling essential for cancer cell growth and survival.

Inhibition of T-type Calcium Channels and Orai Channels

The principal mechanism of mibefradil is the blockade of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[6] This inhibition disrupts the influx of calcium ions, a critical secondary messenger that regulates numerous cellular processes, including proliferation, differentiation, and apoptosis.[5]

In addition to its effects on T-type calcium channels, mibefradil is also a potent blocker of Orai channels, which are store-operated calcium channels.[1] Mibefradil inhibits Orai1, Orai2, and Orai3 currents in a dose-dependent manner.[1] This dual inhibition of both voltage-gated and store-operated calcium channels significantly alters intracellular calcium homeostasis, contributing to its anti-cancer activity.

Induction of Cell Cycle Arrest

By disrupting calcium signaling, mibefradil effectively halts the progression of the cell cycle.[6][7] Numerous studies have demonstrated that treatment with mibefradil leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.[8][9] This G1/S checkpoint arrest prevents cancer cells from entering the DNA synthesis phase, thereby inhibiting their proliferation.[7]

Induction of Apoptosis

Mibefradil has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][5] The apoptotic process is initiated through both intrinsic and extrinsic pathways, often involving the activation of caspases and the modulation of Bcl-2 family proteins.[10] In some cancer cell types, mibefradil-induced cytotoxicity has been described as primarily necrotic.

Quantitative Data on Anti-Proliferative Effects

The efficacy of mibefradil varies across different cancer cell types and depends on the specific ion channels expressed. The following tables summarize the key quantitative data from various studies.

Table 1: IC₅₀ Values of Mibefradil for Ion Channel Inhibition
ChannelIC₅₀ Value (µM)Cell Line/SystemReference
Orai152.6HEK293 T-REx[1]
Orai214.1HEK293 T-REx[1]
Orai33.8HEK293 T-REx[1]
T-type Ca²⁺ Channels~1Cloned α1G, α1H, α1I
L-type Ca²⁺ Channels13Cloned α1C
T-type currents2.7-[11]
L-type currents18.6-[11]
Table 2: IC₅₀ Values of Mibefradil for Cancer Cell Proliferation
Cell LineCancer TypeIC₅₀ Value (µM)AssayReference
A2780Ovarian Cancer24.23MTT assay (48 hrs)[11]
A2780/TaxolPaclitaxel-resistant Ovarian Cancer35.26MTT assay (48 hrs)[11]
Table 3: Effect of Mibefradil on Cell Cycle Distribution
Cell LineCancer TypeMibefradil Concentration (µM)Treatment Duration (h)Change in G0/G1 Phase (%)Change in S Phase (%)Change in G2/M Phase (%)Reference
PC-3Prostate Cancer1024↑ from 33.1 to 60.9↓ from 36.3 to 23.2↓ from 29.7 to 14.9[8][9]
MDA-MD-231Breast Cancer1024↑ from 31.5 to 59.4↓ from 37.7 to 25.5↓ from 30.9 to 14.8[8]
SK-N-SHNeuroblastoma524↑ from 48.7 to 60.7↓ from 39.1 to 19.2↑ from 11.2 to 21.4[8]

Key Signaling Pathways Modulated by Mibefradil

Mibefradil's anti-proliferative effects are mediated through the modulation of several critical signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Mibefradil has been shown to suppress the pro-survival AKT/mTOR pathway in glioblastoma stem-like cells. By inhibiting this pathway, mibefradil promotes apoptosis and reduces the viability of cancer cells.

G Mibefradil Mibefradil T_type T-type Ca²⁺ Channels Mibefradil->T_type Ca_influx Ca²⁺ Influx ↓ T_type->Ca_influx PI3K PI3K Ca_influx->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation ↓ mTOR->Proliferation Survival Cell Survival ↓ mTOR->Survival

Mibefradil's Inhibition of the PI3K/AKT/mTOR Pathway.
ERK1/2 Pathway

The ERK1/2 signaling pathway is another critical regulator of cell proliferation. In leukemia cell lines, mibefradil treatment leads to a reduced phosphorylation of ERK1/2, indicating an inhibition of this pro-proliferative pathway.[5]

G Mibefradil Mibefradil T_type T-type Ca²⁺ Channels Mibefradil->T_type Ca_influx Ca²⁺ Influx ↓ T_type->Ca_influx Ras Ras Ca_influx->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Proliferation Cell Proliferation ↓ ERK1_2->Proliferation

Inhibition of the ERK1/2 Signaling Pathway by Mibefradil.
AURKA Pathway in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC), mibefradil has been shown to target Aurora Kinase A (AURKA).[12] By decreasing the protein expression and phosphorylation level of AURKA, mibefradil induces apoptosis and cell cycle arrest in TNBC cells.[12]

G Mibefradil Mibefradil AURKA AURKA Mibefradil->AURKA Apoptosis Apoptosis ↑ AURKA->Apoptosis CellCycleArrest Cell Cycle Arrest ↑ AURKA->CellCycleArrest

Mibefradil Targets AURKA in Triple-Negative Breast Cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative effects of mibefradil.

Cell Viability Assays

This assay quantitatively measures cell viability based on the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Reagent Addition: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture medium.[13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[14][15]

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[13] Alternatively, absorbance can be measured at 570 nm and 600 nm.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence/absorbance from wells containing medium and Alamar Blue only.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Harvesting: Harvest cells after treatment with mibefradil and resuspend them in phosphate-buffered saline (PBS).

  • Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.[16][17]

  • Incubation: Incubate the mixture at room temperature for 1-3 minutes.[17]

  • Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.[17]

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[16]

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.

  • Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[18]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[18]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[19][20]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis CellLysis Cell Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Densitometry Analysis Detection->Analysis

Western Blotting Experimental Workflow.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic by targeting key calcium channels and modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Its ability to induce cell cycle arrest and programmed cell death in a range of cancer cell types underscores its promise. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-neoplastic properties of mibefradil. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in various cancer contexts.

References

Mibefradil's Interaction with Orai Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139), originally developed as a T-type calcium channel blocker, has garnered significant interest for its potent inhibitory effects on Orai channels, the pore-forming subunits of the store-operated Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This guide provides a comprehensive technical overview of the molecular interaction between mibefradil and Orai channels, detailing the mechanism of action, experimental methodologies for its study, and the downstream signaling consequences. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of ion channel pharmacology, signal transduction, and drug development.

Mibefradil's Inhibitory Action on Orai Channels

Mibefradil has been identified as a direct, extracellular blocker of Orai channels. Its interaction is dose-dependent and shows a degree of selectivity among the Orai isoforms.

Mechanism of Action

Studies have demonstrated that mibefradil acts on the extracellular side of the Orai channel pore, leading to a blockade of Ca²⁺ influx. Evidence suggests that this interaction does not involve interference with the STIM1 protein, the endoplasmic reticulum Ca²⁺ sensor that activates Orai channels. Key findings include:

  • Extracellular Blockade: Perfusion of mibefradil onto the extracellular surface of outside-out membrane patches completely blocks Orai currents, while intracellular application has no effect.[1]

  • No Effect on STIM1 Translocation: Mibefradil does not alter the translocation and clustering of STIM1 proteins to the plasma membrane following store depletion, indicating that the drug's target is the Orai channel itself.[1][2]

  • Concentration-Dependent Inhibition: Mibefradil inhibits Orai1, Orai2, and Orai3 currents in a dose-dependent manner.[1]

Quantitative Data on Mibefradil's Potency

The inhibitory potency of mibefradil varies across the three human Orai isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Orai IsoformIC₅₀ (µM)Experimental SystemReference
Orai152.6HEK293 T-REx cells with stable STIM1 expression[1]
Orai214.1HEK293 T-REx cells with stable STIM1 expression[1]
Orai33.8HEK293 T-REx cells with stable STIM1 expression[1]

Experimental Protocols for Studying Mibefradil-Orai Interaction

Reproducible and rigorous experimental design is crucial for elucidating the nuances of mibefradil's interaction with Orai channels. This section provides detailed methodologies for key experiments.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through Orai channels in response to store depletion and the subsequent application of mibefradil.

Cell Preparation: HEK293 T-REx cells stably expressing STIM1 and inducibly expressing one of the Orai isoforms (Orai1, Orai2, or Orai3) are a commonly used model system.[1] Orai expression is induced by treating the cells with tetracycline.

Solutions:

  • Intracellular (Pipette) Solution:

    • 135 mM Cesium aspartate

    • 8 mM MgCl₂

    • 8 mM BAPTA

    • 10 mM HEPES

    • (pH adjusted to 7.2 with CsOH)

  • Extracellular (Bath) Solution:

    • 150 mM NaCl

    • 4.5 mM KCl

    • 20 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM D-glucose

    • 5 mM HEPES

    • (pH adjusted to 7.4 with NaOH)

Voltage-Clamp Protocol: To measure the current-voltage (I-V) relationship of Orai currents, a ramp protocol is typically used.

  • Hold the cell at a potential of 0 mV.

  • Apply a voltage ramp from -100 mV to +100 mV over a duration of 500 ms.

  • Repeat the ramp protocol at regular intervals (e.g., every 2 seconds) to monitor the development of the Orai current (ICRAC) following store depletion.

  • Store depletion is achieved by including a Ca²⁺ chelator like BAPTA in the pipette solution, which passively depletes the endoplasmic reticulum Ca²⁺ stores after establishing the whole-cell configuration.

  • Once a stable ICRAC is established, mibefradil can be perfused into the bath solution at various concentrations to determine its inhibitory effect.

Data Analysis: The inward current at a negative potential (e.g., -80 mV) is typically plotted against time to visualize the inhibition by mibefradil. The IC₅₀ is calculated by fitting a dose-response curve to the percentage of current inhibition at different mibefradil concentrations. The characteristic inward rectification and reversal potential of the Orai current should be confirmed from the I-V relationship.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This method allows for the measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in a population of cells, providing an assessment of Orai channel activity.

Cell Preparation and Dye Loading: HEK293 cells expressing STIM1 and the desired Orai isoform are grown on glass coverslips.

  • Load the cells with a ratiometric Ca²⁺ indicator, such as Fura-2 AM (typically 2-5 µM), in a standard bath solution for 30-60 minutes at room temperature.

  • Wash the cells with the bath solution to remove excess dye and allow for de-esterification of the AM ester.

Solutions:

  • Ca²⁺-free Bath Solution:

    • 135 mM NaCl

    • 5 mM KCl

    • 1.2 mM MgCl₂

    • 8 mM Glucose

    • 10 mM HEPES

    • 0.4 mM EGTA

    • (pH adjusted to 7.4)

  • Ca²⁺-containing Bath Solution:

    • 135 mM NaCl

    • 5 mM KCl

    • 1.2 mM MgCl₂

    • 8 mM Glucose

    • 10 mM HEPES

    • 1.5 mM CaCl₂

    • (pH adjusted to 7.4)

SOCE Measurement Protocol:

  • Mount the coverslip with the dye-loaded cells onto a fluorescence microscope.

  • Perfuse the cells with the Ca²⁺-free bath solution to establish a baseline [Ca²⁺]i.

  • Add a SERCA pump inhibitor, such as thapsigargin (B1683126) (typically 1-2 µM), to the Ca²⁺-free solution to passively deplete the endoplasmic reticulum Ca²⁺ stores. This will cause a transient increase in [Ca²⁺]i due to Ca²⁺ leak from the ER.

  • Once the [Ca²⁺]i returns to baseline, reintroduce Ca²⁺ into the extracellular medium by perfusing with the Ca²⁺-containing bath solution. This will trigger SOCE, resulting in a sustained increase in [Ca²⁺]i.

  • To test the effect of mibefradil, the drug can be pre-incubated with the cells before the Ca²⁺ re-addition step or co-applied with the Ca²⁺-containing solution.

Data Analysis: The change in the fluorescence ratio (e.g., F340/F380 for Fura-2) is used to calculate the change in [Ca²⁺]i. The magnitude and rate of the Ca²⁺ increase upon re-addition of extracellular Ca²⁺ are used as measures of SOCE.

Signaling Pathways and Visualizations

The interaction of mibefradil with Orai channels has significant implications for downstream Ca²⁺-dependent signaling pathways.

STIM1-Orai Signaling and Mibefradil's Point of Intervention

The canonical activation of Orai channels involves the STIM1 protein. Upon depletion of Ca²⁺ from the endoplasmic reticulum, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai channels. Mibefradil inhibits this pathway at the final step by blocking the Orai channel pore.

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER Ca2+ ER Ca2+ STIM1_inactive STIM1 (inactive) ER Ca2+->STIM1_inactive High [Ca2+] STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Store Depletion Orai_closed Orai Channel (Closed) STIM1_active->Orai_closed Interaction Orai_open Orai Channel (Open) Orai_closed->Orai_open Activation Ca2+ Influx Ca2+ Influx Orai_open->Ca2+ Influx Ca2+ Mibefradil Mibefradil Mibefradil->Orai_open Blockade

Mibefradil blocks the Orai channel pore, inhibiting Ca²⁺ influx.
Downstream Consequences of Orai Inhibition by Mibefradil

The influx of Ca²⁺ through Orai channels activates a multitude of downstream signaling pathways that regulate various cellular processes, including gene expression, proliferation, and apoptosis. By blocking Orai channels, mibefradil can modulate these pathways. One of the most well-characterized downstream pathways is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.

Mibefradil Mibefradil Orai Orai Channel Mibefradil->Orai Inhibits Ca2_influx Ca2+ Influx Orai->Ca2_influx Calmodulin Calmodulin Ca2_influx->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT (Phosphorylated) (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) (Nucleus) NFAT_P->NFAT Translocation Gene_Expression Gene Expression (Proliferation, Apoptosis) NFAT->Gene_Expression Regulates

Mibefradil inhibits Orai-mediated NFAT activation.
Experimental Workflow for Assessing Mibefradil's Effect on SOCE

A typical experimental workflow to investigate the inhibitory effect of mibefradil on store-operated calcium entry using calcium imaging is outlined below.

start Start: Fura-2 Loaded Cells step1 Perfuse with Ca2+-free solution start->step1 step2 Add Thapsigargin (Deplete ER stores) step1->step2 step3 Wash with Ca2+-free solution step2->step3 step4 Perfuse with Ca2+-containing solution +/- Mibefradil step3->step4 end Measure [Ca2+]i change (SOCE) step4->end

Workflow for measuring mibefradil's effect on SOCE.

Conclusion

Mibefradil is a potent, extracellular blocker of Orai channels, with a preference for Orai3. Its mechanism of action is distinct from its effects on T-type Ca²⁺ channels and does not involve the upstream STIM1 sensor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of mibefradil's interaction with Orai channels. A thorough understanding of this interaction is critical for exploring the therapeutic potential of mibefradil and for the development of novel and more selective Orai channel modulators for a variety of diseases, including cancer and inflammatory disorders.

References

Mibefradil Dihydrochloride Hydrate: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303), a tetralol derivative, was introduced as a novel calcium channel antagonist for the treatment of hypertension and chronic stable angina. Its unique pharmacological profile, characterized by its activity on T-type calcium channels, set it apart from other calcium channel blockers. However, significant drug-drug interactions led to its voluntary withdrawal from the market. This technical guide provides an in-depth exploration of the biological activity of Mibefradil, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The information presented here is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and related fields.

Core Biological Activity

Mibefradil's primary mechanism of action is the blockade of voltage-gated calcium channels. It exhibits a notable selectivity for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels. This selective action was initially thought to be responsible for its unique therapeutic properties, such as reducing heart rate without significant negative inotropic effects.[1]

Beyond its effects on calcium channels, Mibefradil has been shown to interact with other cellular targets, including Orai channels, which are involved in store-operated calcium entry.[2] Furthermore, Mibefradil is a potent inhibitor of the cytochrome P450 enzyme CYP3A4 and the drug transporter P-glycoprotein (P-gp), which are the primary reasons for its significant drug-drug interactions.[3]

Recent research has also explored the anti-proliferative and pro-apoptotic effects of Mibefradil in various cancer cell lines, suggesting a potential for repurposing this compound in oncology. These effects are linked to its ability to induce cell cycle arrest and modulate key signaling pathways involved in cell survival and death.[2][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the biological activity of Mibefradil dihydrochloride hydrate.

TargetParameterValueSpecies/Cell LineExperimental ConditionsReference(s)
T-type Ca²⁺ Channels IC₅₀2.7 µMNot SpecifiedNot Specified[5]
IC₅₀~1.4 µMRat Spinal MotoneuronsWhole-cell patch clamp, currents measured at 0 mV from a holding potential of -90 mV.[6]
L-type Ca²⁺ Channels IC₅₀18.6 µMNot SpecifiedNot Specified[5]
Orai1 Channels IC₅₀52.6 µMHEK293 T-RExWhole-cell patch clamp, thapsigargin-evoked currents.[2]
Orai2 Channels IC₅₀14.1 µMHEK293 T-RExWhole-cell patch clamp, thapsigargin-evoked currents.[2]
Orai3 Channels IC₅₀3.8 µMHEK293 T-RExWhole-cell patch clamp, 2-APB-activated currents.[2]
CYP3A4 Inhibition Kᵢ2.3 µMHuman Liver MicrosomesMechanism-based inhibition of testosterone (B1683101) 6β-hydroxylase activity.
k_inact_0.4 min⁻¹Human Liver MicrosomesMechanism-based inhibition of testosterone 6β-hydroxylase activity.
P-glycoprotein (P-gp) IC₅₀1.6 µMCaco-2 cellsInhibition of P-gp-mediated digoxin (B3395198) transport.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This protocol describes the methodology for assessing the inhibitory effect of Mibefradil on voltage-gated calcium channels using the whole-cell patch-clamp technique.

Cell Preparation:

  • Culture cells expressing the target calcium channels (e.g., HEK293 cells transfected with specific channel subunits or primary neurons) on glass coverslips.

  • Prior to recording, transfer a coverslip to a recording chamber mounted on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution.

Solutions:

  • External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.

Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a selected cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.

  • Hold the cell at a holding potential of -90 mV.

  • Elicit calcium currents by applying depolarizing voltage steps. For T-type channels, a typical protocol would be a step to -30 mV, and for L-type channels, a step to +10 mV.

  • Record baseline currents in the absence of the drug.

  • Perfuse the chamber with the external solution containing various concentrations of Mibefradil.

  • Record currents at each drug concentration until a steady-state block is achieved.

  • Wash out the drug with the control external solution to assess the reversibility of the block.

Data Analysis:

  • Measure the peak current amplitude at each voltage step.

  • Normalize the current amplitude in the presence of Mibefradil to the control current amplitude.

  • Plot the normalized current as a function of Mibefradil concentration and fit the data with the Hill equation to determine the IC₅₀ value.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines the procedure to determine the inhibitory potential of Mibefradil on CYP3A4 activity in human liver microsomes, using testosterone as a probe substrate.

Materials:

  • Human liver microsomes (HLM)

  • This compound

  • Testosterone

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Pre-incubation (for mechanism-based inhibition):

    • Prepare a reaction mixture containing HLM (e.g., 0.1 mg/mL) and various concentrations of Mibefradil in potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes).

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system and testosterone (at a concentration close to its K_m_ for CYP3A4, e.g., 50 µM).

    • For direct inhibition, Mibefradil is added concurrently with testosterone and the NADPH regenerating system without a pre-incubation step.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a short period (e.g., 10 minutes) to ensure linear formation of the metabolite.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • Quantification:

    • Analyze the formation of the testosterone metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the rate of 6β-hydroxytestosterone formation.

  • For direct inhibition, determine the IC₅₀ value by plotting the percentage of inhibition against the Mibefradil concentration.

  • For mechanism-based inhibition, determine the kinetic parameters Kᵢ and k_inact_ by plotting the natural log of the remaining enzyme activity versus the pre-incubation time at different inhibitor concentrations.

P-glycoprotein Substrate and Inhibition Assay using Caco-2 Cell Monolayers

This protocol describes the use of Caco-2 cell monolayers to assess whether Mibefradil is a substrate or inhibitor of the P-glycoprotein (P-gp) efflux transporter.

Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

Bidirectional Transport Assay (to determine if Mibefradil is a P-gp substrate):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport: Add Mibefradil to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add Mibefradil to the basolateral chamber and transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.

  • Quantify the concentration of Mibefradil in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (P_app_) for both directions. An efflux ratio (P_app(B-A)_ / P_app(A-B)_) significantly greater than 2 suggests that Mibefradil is a P-gp substrate.

Inhibition Assay (to determine if Mibefradil inhibits P-gp):

  • Use a known P-gp substrate (e.g., digoxin).

  • Perform a bidirectional transport assay for digoxin as described above.

  • In parallel, perform the same assay in the presence of various concentrations of Mibefradil in both the apical and basolateral chambers.

  • A significant decrease in the efflux ratio of digoxin in the presence of Mibefradil indicates P-gp inhibition.

  • Calculate the IC₅₀ value for P-gp inhibition by plotting the percentage of inhibition of digoxin efflux against the Mibefradil concentration.

Signaling Pathways and Biological Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activity of Mibefradil.

Mibefradil_Mechanism_of_Action cluster_channels Ion Channel Blockade cluster_transporters Transporter/Enzyme Inhibition cluster_effects Cellular Effects Mibefradil Mibefradil T_type T-type Ca²⁺ Channels Mibefradil->T_type Inhibits L_type L-type Ca²⁺ Channels Mibefradil->L_type Inhibits Orai Orai Channels Mibefradil->Orai Inhibits CYP3A4 CYP3A4 Mibefradil->CYP3A4 Inhibits Pgp P-glycoprotein (P-gp) Mibefradil->Pgp Inhibits Ca_influx ↓ Intracellular Ca²⁺ Influx T_type->Ca_influx L_type->Ca_influx Orai->Ca_influx Drug_Metabolism ↓ Drug Metabolism CYP3A4->Drug_Metabolism Drug_Efflux ↓ Drug Efflux Pgp->Drug_Efflux Cell_Cycle_Arrest Cell Cycle Arrest Ca_influx->Cell_Cycle_Arrest Apoptosis ↑ Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Overview of Mibefradil's primary molecular targets and resulting cellular effects.

Mibefradil_Anticancer_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Mibefradil Mibefradil T_type T-type Ca²⁺ Channels Mibefradil->T_type Inhibits AURKA AURKA Mibefradil->AURKA Inhibits ERK p-ERK1/2 Mibefradil->ERK ↓ Phosphorylation Bcl2 Bcl-2 Mibefradil->Bcl2 ↓ Expression Ca_influx ↓ Ca²⁺ Influx T_type->Ca_influx G1_S_Arrest G1/S Phase Arrest Ca_influx->G1_S_Arrest AURKA->G1_S_Arrest Promotes G1/S Transition Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G1_S_Arrest->Apoptosis

Caption: Mibefradil's proposed signaling pathways leading to cell cycle arrest and apoptosis in cancer cells.

Experimental_Workflow_CYP3A4_Inhibition Start Start: Prepare Reagents Prepare_HLM Prepare Human Liver Microsomes (HLM) and Mibefradil solutions Start->Prepare_HLM Preincubation Pre-incubate HLM with Mibefradil (for mechanism-based inhibition) Prepare_HLM->Preincubation Add_Substrate Add Testosterone (CYP3A4 substrate) and NADPH regenerating system Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate reaction with ice-cold acetonitrile + Internal Standard Incubate->Terminate Process Centrifuge and collect supernatant Terminate->Process Analyze Analyze 6β-hydroxytestosterone by LC-MS/MS Process->Analyze End End: Calculate IC₅₀ / Kᵢ, k_inact_ Analyze->End

Caption: Experimental workflow for determining CYP3A4 inhibition by Mibefradil.

Conclusion

This compound possesses a complex and multifaceted biological activity profile. While its initial development focused on its unique T-type calcium channel blocking properties for cardiovascular indications, subsequent research has unveiled its potent inhibition of key drug-metabolizing enzymes and transporters, as well as intriguing anticancer activities. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers to further investigate the molecular pharmacology of Mibefradil and to explore the potential of its chemical scaffold in the development of new therapeutic agents. A thorough understanding of its diverse biological interactions is crucial for any future research or drug development efforts involving this compound.

References

Methodological & Application

Mibefradil Dihydrochloride Hydrate: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139) is a non-selective calcium channel blocker, notable for its potent inhibition of both T-type and L-type calcium channels.[1][2][3] Initially developed for the treatment of hypertension and chronic angina pectoris, its clinical use was halted due to significant drug-drug interactions.[4] However, recent research has renewed interest in Mibefradil for its potential as an anti-cancer agent, owing to its effects on cell proliferation, apoptosis, and autophagy.[5][6]

These application notes provide a comprehensive overview of the experimental protocols for investigating the effects of Mibefradil dihydrochloride (B599025) hydrate (B1144303) in a research setting. The document includes detailed methodologies for key experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Inhibitory Concentrations (IC50) of Mibefradil

The following table summarizes the reported IC50 values of Mibefradil for various ion channels. This data is critical for determining the appropriate concentration range for in vitro experiments.

Target ChannelSubtype/ConditionIC50 ValueCell Type/SystemReference
T-type Ca2+ Channels -2.7 µM-[2][7][8]
α1G (in 2 mM Ca2+)270 nMCloned channels[9]
α1H (in 2 mM Ca2+)140 nMCloned channels[9]
(in 10 mM Ba2+)~1 µMCloned channels[9]
I(CaT)0.1 µMRat atrial cells[10]
L-type Ca2+ Channels -18.6 µM-[2][7][8]
α1C (in 10 mM Ba2+)~13 µMCloned channels[9]
I(CaL)~3 µMRat ventricular cells[10]
I(CaL) (depolarized HP)~0.1 µMRat ventricular cells[10]
Orai Channels Orai152.6 µMHEK293 T-REx cells[11]
Orai214.1 µMHEK293 T-REx cells[11]
Orai33.8 µMHEK293 T-REx cells[11]
Other Ca2+, Na+, K+ currents0.3–2.7 µMHEK-293 cells[5]

Signaling Pathways

Mibefradil has been shown to modulate intracellular signaling pathways, primarily related to calcium homeostasis and cell survival.

Mibefradil's Impact on the PLC/IP3 Signaling Pathway

Mibefradil can induce an increase in intracellular calcium concentration by activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and the release of calcium from the endoplasmic reticulum.[5][12]

PLC_IP3_Pathway Mibefradil Mibefradil PLC Phospholipase C (PLC) Mibefradil->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca2+ Increase ER->Ca_cyto releases Ca2+ via IP3R Ca_ER Ca2+ SOCE Store-Operated Ca2+ Entry (SOCE) Ca_cyto->SOCE triggers Orai Orai Channels SOCE->Orai mediates Orai->Ca_cyto influx

Mibefradil's effect on the PLC/IP3 signaling cascade.
Mibefradil's Regulation of the PI3K/Akt/mTOR Autophagy Pathway

In the context of high-glucose-induced cardiac hypertrophy, Mibefradil has been demonstrated to activate the PI3K/Akt/mTOR pathway, leading to the inhibition of excessive autophagy.[1][6]

PI3K_Akt_mTOR_Pathway Mibefradil Mibefradil PI3K PI3K Mibefradil->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits CellSurvival Cell Survival & Reduced Hypertrophy mTOR->CellSurvival promotes

Mibefradil's role in the PI3K/Akt/mTOR pathway and autophagy.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the effect of Mibefradil on voltage-gated calcium currents.

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Perfusion system

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • Mibefradil dihydrochloride hydrate stock solution (in DMSO or water)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Recording Setup: Place the coverslip in the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.

  • Cell Approach and Sealing: Under microscopic guidance, approach a target cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.

    • To elicit T-type currents, apply depolarizing voltage steps from -60 mV to +20 mV in 10 mV increments.

    • To elicit L-type currents, change the holding potential to -40 mV to inactivate T-type channels, then apply depolarizing steps from -30 mV to +50 mV.

  • Mibefradil Application: After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of Mibefradil.

  • Data Analysis: Measure the peak current amplitude before and after Mibefradil application to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of Mibefradil and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Mibefradil for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow

A typical experimental workflow to investigate the effects of Mibefradil would follow a logical progression from initial characterization to the elucidation of cellular mechanisms.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Effects cluster_2 Mechanism of Action A Determine IC50 on Target Channels (Patch Clamp) B Assess Cell Viability (MTT Assay) A->B C Analyze Apoptosis (Flow Cytometry) B->C D Investigate Cell Cycle (Flow Cytometry) B->D E Measure Intracellular Ca2+ (Fluorescence Imaging) C->E D->E F Analyze Signaling Pathways (Western Blot, ELISA) E->F

A logical workflow for Mibefradil research.

References

Application Notes and Protocols: Mibefradil Dihydrochloride Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Mibefradil dihydrochloride (B599025) hydrate (B1144303) in cell culture experiments. Mibefradil is a potent calcium channel blocker with moderate selectivity for T-type over L-type Ca2+ channels, and it has also been shown to inhibit Orai channels.[1][2][3] These characteristics make it a valuable tool for investigating the role of calcium signaling in various cellular processes, including proliferation, apoptosis, and cell cycle progression.[3]

Data Presentation

The following table summarizes the key quantitative data for Mibefradil dihydrochloride hydrate.

PropertyValueSource
Molecular Weight 568.56 g/mol (anhydrous basis)[1]
Solubility in DMSO Up to 100 mM (56.86 mg/mL)[1][2]
Solubility in Water Up to 50 mM (28.43 mg/mL)[1][2]
Insolubility Absolute Ethanol
IC50 (T-type Ca2+ channels) 2.7 µM[1][4][5]
IC50 (L-type Ca2+ channels) 18.6 µM[1][4][5]
IC50 (Orai1 channels) 52.6 µM[3]
IC50 (Orai2 channels) 14.1 µM[3]
IC50 (Orai3 channels) 3.8 µM[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh out 5.69 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the powder.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Treatment of Cultured Cells

This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and incubation time should be optimized for each cell line and experimental design.

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • 10 mM this compound stock solution (prepared as described above)

Procedure:

  • Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare the final working concentration of Mibefradil by diluting the stock solution in complete cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the medium.

    • Note: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Mibefradil.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays to evaluate the effects of Mibefradil on the cells.

Visualizations

The following diagrams illustrate the experimental workflow for preparing Mibefradil for cell culture and its known signaling pathways.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_treatment Cell Treatment weigh Weigh Mibefradil dihydrochloride hydrate dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot and Store at -20°C or -80°C vortex->aliquot thaw Thaw stock solution aliquot->thaw dilute Dilute in culture medium thaw->dilute treat Treat cells dilute->treat incubate Incubate treat->incubate signaling_pathway cluster_channels Ion Channels cluster_effects Cellular Effects Mibefradil Mibefradil T_type T-type Ca2+ Channels Mibefradil->T_type Inhibits L_type L-type Ca2+ Channels Mibefradil->L_type Inhibits Orai Orai Channels Mibefradil->Orai Inhibits Ca_influx Decreased Ca2+ Influx T_type->Ca_influx L_type->Ca_influx Orai->Ca_influx Proliferation Inhibition of Cell Proliferation Ca_influx->Proliferation Apoptosis Induction of Apoptosis Ca_influx->Apoptosis CellCycle Cell Cycle Arrest Ca_influx->CellCycle

References

Application Notes and Protocols for In Vitro Assays of Mibefradil Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139), a benzimidazolyl-substituted tetraline derivative, was initially developed as a selective blocker of T-type calcium channels for the treatment of hypertension and angina.[1][2] Although withdrawn from the market due to drug-drug interactions, its unique pharmacological profile continues to make it a valuable tool in preclinical research.[3] Mibefradil exhibits a greater selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[2][4] Beyond its effects on voltage-gated calcium channels, in vitro studies have revealed that mibefradil also impacts other ion channels, such as Orai channels, and can influence cellular processes like proliferation, apoptosis, and cell cycle progression, particularly at micromolar concentrations.[5][6] Furthermore, it is a known inhibitor of cytochrome P450 enzymes, notably CYP3A4.

These application notes provide a summary of the effective in vitro concentrations of mibefradil dihydrochloride (B599025) hydrate (B1144303) across various assays and detailed protocols for key experimental procedures.

Data Presentation: In Vitro Assay Concentrations of Mibefradil

The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) of mibefradil in various in vitro assays.

Table 1: Inhibition of Ion Channels by Mibefradil

Target ChannelCell Type/SystemAssay ConditionsIC50 / Effective ConcentrationReference(s)
T-type Ca²⁺ Channels Rat atrial cellsWhole-cell patch clamp, 0.1 Hz stimulation, holding potential -100 to -80 mV~0.1 µM[2]
Cloned human α1G T-type channelsWhole-cell patch clamp, 2 mM Ca²⁺270 nM[7]
Cloned human α1H T-type channelsWhole-cell patch clamp, 2 mM Ca²⁺140 nM[7]
General-2.7 µM[5][8]
L-type Ca²⁺ Channels Rat ventricular cellsWhole-cell patch clamp, holding potential -50 mV~0.1 µM[2]
Rat ventricular cellsWhole-cell patch clamp, holding potential -100 to -80 mV~3 µM[2]
General-18.6 µM[5][8]
Orai Channels HEK293 T-REx cells with STIM1Whole-cell patch clampOrai1: 52.6 µM, Orai2: 14.1 µM, Orai3: 3.8 µM[5][6]
Potassium (K⁺) Channels Human myoblasts and other cellsMembrane potential depolarization and repolarization studies20 µM (causes significant membrane potential depolarization)

Table 2: Effects of Mibefradil on Cellular Processes

Cellular ProcessCell LineAssayEffective ConcentrationReference(s)
Cell Proliferation Inhibition Leukemia cell linesWST-1 AssayConcentration-dependent inhibition
Retinoblastoma (Y79, WERI-Rb1), Breast Cancer (MCF7)-IC50: 0.6 - 1.5 µM
Glioma (C6)-IC50: 5 µM
Apoptosis Induction Leukemia cell linesFlow CytometryConcentration-dependent induction
Cell Cycle Arrest Leukemia cell linesFlow Cytometry (Propidium Iodide)G1-S phase arrest
HEK293 cellsFlow CytometryArrest from G1/G0 to S and G2/M phases[6]
Intracellular Ca²⁺ Increase Mouse epithelial (LS8, ALC), Human (HEK-293)Fura-2 AM imaging>10 µM, with max increase at 100 µM (IC50 ~50 µM)[1]

Table 3: Inhibition of Cytochrome P450 Enzymes by Mibefradil

EnzymeSystemSubstrateIC50 / KiReference(s)
CYP3A4 Recombinant CYP3A4Benzyloxy-4-trifluoromethylcoumarinIC50: 33 ± 3 nM, Ki: 23 ± 0.5 nM
Human liver microsomesTestosteroneIC50: 566 ± 71 nM, Ki: 202 ± 39 nM
-Statin metabolismIC50: 0.3 - 2 µM, Ki: 2.3 µM
CYP2D6 Recombinant CYP2D6-IC50: 129 ± 21 nM, Ki: 12.7 ± 0.9 nM

Experimental Protocols

Protocol 1: Determination of IC50 for Ion Channel Inhibition by Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general framework for determining the IC50 of mibefradil on voltage-gated calcium channels.

1. Cell Preparation:

  • Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with Cav3.2 for T-type channels) on glass coverslips to sub-confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Mibefradil Stock Solution: Prepare a 10 mM stock solution of Mibefradil dihydrochloride hydrate in sterile water or DMSO. Store at -20°C. Prepare fresh serial dilutions in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -90 mV.

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., to -30 mV for T-type channels).

  • Record baseline currents in the absence of the drug.

  • Perfuse the recording chamber with increasing concentrations of mibefradil, allowing the current to reach a steady-state at each concentration.

  • Wash out the drug with the external solution to check for reversibility.

4. Data Analysis:

  • Measure the peak current amplitude at each mibefradil concentration.

  • Normalize the current amplitude to the baseline control.

  • Plot the normalized current as a function of the mibefradil concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (WST-1)

This protocol is for assessing the effect of mibefradil on cell proliferation.

1. Cell Seeding:

  • Harvest and count cells.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Mibefradil Treatment:

  • Prepare serial dilutions of mibefradil in culture medium at 2x the final desired concentration.

  • Remove the old medium from the wells and add 100 µL of the mibefradil dilutions (or vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. WST-1 Assay:

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Express the results as a percentage of the vehicle-treated control.

  • Plot the percentage of cell viability against the mibefradil concentration to determine the IC50.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution after mibefradil treatment using propidium (B1200493) iodide (PI) staining.

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with various concentrations of mibefradil for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

2. Cell Fixation:

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 0.5 mL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Excite the PI at 488 nm and collect the emission fluorescence at ~617 nm.

  • Collect data from at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Mibefradil_Signaling_Pathway Mibefradil Mibefradil T_type T-type Ca²⁺ Channels (e.g., Cav3.1, 3.2, 3.3) Mibefradil->T_type Inhibits (nM range) L_type L-type Ca²⁺ Channels Mibefradil->L_type Inhibits (µM range) Orai Orai Channels (Store-Operated Ca²⁺ Entry) Mibefradil->Orai Inhibits (µM range) PLC Phospholipase C (PLC) Mibefradil->PLC Activates (High µM range) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Mibefradil->Cell_Cycle_Arrest Apoptosis Apoptosis Mibefradil->Apoptosis Proliferation ↓ Cell Proliferation Mibefradil->Proliferation Ca_influx ↓ Intracellular Ca²⁺ Influx T_type->Ca_influx L_type->Ca_influx Orai->Ca_influx IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor (IP₃R) on ER IP3->IP3R ER_Ca ER Ca²⁺ Release IP3R->ER_Ca Ca_increase ↑ Intracellular Ca²⁺ ER_Ca->Ca_increase Ca_influx->Proliferation Modulates Ca_increase->Apoptosis Can trigger Experimental_Workflow_Cell_Cycle start Start: Seed Cells in 6-well plates treatment Treat with Mibefradil (various concentrations) for 24h start->treatment harvest Harvest Cells (Trypsinization & Centrifugation) treatment->harvest fixation Fix Cells (Ice-cold 70% Ethanol) harvest->fixation staining Stain with Propidium Iodide (PI) & RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis end End: Quantify Cell Cycle Phases (G0/G1, S, G2/M) analysis->end

References

Mibefradil Dihydrochloride Hydrate: Application Notes and Protocols for Studying Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) is a potent, cell-permeable calcium channel blocker with a unique pharmacological profile, exhibiting moderate selectivity for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels.[1][2] This characteristic makes it a valuable tool for dissecting the roles of different calcium channels in various physiological and pathophysiological processes. Beyond its primary targets, mibefradil has also been shown to affect other ion channels and signaling pathways, including Orai channels involved in store-operated calcium entry (SOCE), potassium channels, and the phospholipase C (PLC) pathway, particularly at higher concentrations.[3][4][5] These diverse effects underscore the importance of careful experimental design and data interpretation when using mibefradil as a pharmacological probe.

These application notes provide a comprehensive overview of mibefradil's pharmacological properties and detailed protocols for its use in studying calcium signaling.

Data Presentation

Mibefradil Dihydrochloride Hydrate Properties
PropertyValueReference
Molecular FormulaC₂₉H₃₈FN₃O₃·2HCl[1]
Molecular Weight568.56 g/mol [2]
SolubilitySoluble in water (up to 50 mM) and DMSO (up to 100 mM)[1][2]
StorageStore at -20°C. Stock solutions can be stored at -20°C for up to one month.[1]
Inhibitory Concentrations (IC₅₀/Kᵢ) of Mibefradil
Target ChannelCell Type/Expression SystemIC₅₀ / KᵢConditionsReference
T-type Ca²⁺ Channels
General T-typeVarious native currents0.1 - 4.7 µM[6]
Vascular smooth muscle0.1 - 0.2 µM[6]
Y1 cells0.1 µM[7]
Rat atrial cells0.1 µM-100 mV to -80 mV holding potential[8]
Human fusion-competent myoblasts0.7 µM[4]
General2.7 µM[9]
α1G (Caᵥ3.1)Cloned270 nM2 mM Ca²⁺[10]
α1H (Caᵥ3.2)Cloned140 nM2 mM Ca²⁺[10]
L-type Ca²⁺ Channels
General L-type18.6 µM (Kᵢ)[9]
Rat ventricular cells~3 µM-100 mV to -80 mV holding potential[8]
Rat ventricular cells~0.1 µM-50 mV holding potential[8]
Human fusion-competent myoblasts2.0 µM[4]
α1C (Caᵥ1.2)Cloned~13 µM10 mM Ba²⁺[10]
Orai Channels
Orai1HEK293 T-REx cells52.6 µM[3]
Orai2HEK293 T-REx cells14.1 µM[3]
Orai3HEK293 T-REx cells3.8 µM[3]
Other Channels
Caᵥ2.232.7 µM (tonic block)[11]
4.8 µM (use-dependent block)[11]
Delayed rectifier K⁺ currentHuman fusion-competent myoblasts0.3 µM[4]
Ether-à-go-go K⁺ currentHuman fusion-competent myoblasts0.7 µM[4]
Inward rectifier K⁺ currentHuman fusion-competent myoblasts5.6 µM[4]
Ca²⁺-activated Cl⁻ currentsCalf pulmonary artery endothelial cells4.7 µM (Kᵢ)[12]
Volume-sensitive Cl⁻ currentsCalf pulmonary artery endothelial cells5.4 µM (Kᵢ)[12]
Effects on Intracellular Calcium and Cell Viability
ParameterCell TypeEffectConcentrationReference
Intracellular Ca²⁺ ([Ca²⁺]i)LS8, ALC, and HEK-293 cellsIncrease in [Ca²⁺]i>10 µM (IC₅₀ ~50 µM)[5]
Porcine coronary artery smooth muscle cellsIncrease in [Ca²⁺]i[13]
Store-Operated Ca²⁺ Entry (SOCE)HEK-293 cellsInhibition10-100 µM[14]
Cell ProliferationHuman pulmonary artery smooth muscle cellsInhibition of PDGF-induced proliferation10 µM[15]
Medulloblastoma cells (ONS-76, DAOY)Inhibition1-10 µM[16]
Cell ViabilityAortic endothelial cellsInhibition of oxidative stress-induced cell deathIC₅₀ of 2 µM[17]

Signaling Pathways and Experimental Workflows

Mibefradil_Signaling_Pathway Mibefradil Mibefradil T_type T-type Ca²⁺ Channels (e.g., Caᵥ3.1, Caᵥ3.2) Mibefradil->T_type Inhibits (nM-low µM) L_type L-type Ca²⁺ Channels (e.g., Caᵥ1.2) Mibefradil->L_type Inhibits (µM) Orai Orai Channels Mibefradil->Orai Inhibits (µM) PLC Phospholipase C (PLC) Mibefradil->PLC Activates (high µM) Ca_influx Ca²⁺ Influx T_type->Ca_influx L_type->Ca_influx Orai->Ca_influx SOCE IP3R IP₃ Receptors PLC->IP3R via IP₃ ER_Ca_release ER Ca²⁺ Release IP3R->ER_Ca_release Cytosolic_Ca ↑ [Ca²⁺]i Ca_influx->Cytosolic_Ca ER_Ca_release->Cytosolic_Ca Downstream Downstream Ca²⁺-dependent Signaling Cytosolic_Ca->Downstream

Caption: Mibefradil's multifaceted effects on calcium signaling pathways.

Experimental_Workflow start Start prep_cells Cell Culture Preparation start->prep_cells prep_mibefradil Prepare Mibefradil Stock Solution start->prep_mibefradil experiment Perform Experiment prep_cells->experiment prep_mibefradil->experiment patch_clamp Whole-Cell Patch Clamp experiment->patch_clamp Electrophysiology ca_imaging Intracellular Ca²⁺ Imaging experiment->ca_imaging Functional Imaging viability_assay Cell Viability/Proliferation Assay experiment->viability_assay Cell Health data_analysis Data Acquisition and Analysis patch_clamp->data_analysis ca_imaging->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying the effects of mibefradil.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Based on the desired stock concentration (e.g., 50 mM in water or 100 mM in DMSO), calculate the required mass of this compound.[2]

  • Weigh the appropriate amount of mibefradil powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile water or DMSO to achieve the desired concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.[1]

  • On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate physiological buffer or cell culture medium.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Ca²⁺ Currents

Objective: To measure the effect of mibefradil on T-type and L-type calcium channel currents.

Materials:

  • Cells expressing the calcium channels of interest (e.g., primary neurons, cardiomyocytes, or a suitable cell line)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) solution (e.g., containing in mM: 135 TEA-Cl, 10 CaCl₂, 10 HEPES, pH 7.4 with TEA-OH)

  • Internal (pipette) solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH)

  • Mibefradil working solutions at various concentrations

Procedure:

  • Prepare cells on coverslips suitable for patch-clamp recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • To isolate T-type currents, hold the cell at a hyperpolarized potential (e.g., -90 mV) and apply depolarizing voltage steps (e.g., to -30 mV).

  • To isolate L-type currents, hold the cell at a more depolarized potential to inactivate T-type channels (e.g., -50 mV) and apply depolarizing voltage steps (e.g., to +10 mV).[8]

  • Record baseline currents.

  • Perfuse the recording chamber with the external solution containing the desired concentration of mibefradil.

  • Record currents in the presence of mibefradil until a steady-state block is achieved.

  • To assess use-dependency, apply repetitive depolarizing pulses in the presence of mibefradil.[11]

  • Wash out the drug with the external solution to check for reversibility.

  • Analyze the data to determine the percentage of current inhibition and calculate the IC₅₀ value.

Intracellular Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to mibefradil.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fura-2 AM

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission filter at ~510 nm.

  • Mibefradil working solutions

Procedure:

  • Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM in HBSS). Pluronic F-127 (0.02-0.04%) can be included to improve solubility.

  • Wash the cultured cells once with pre-warmed HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with pre-warmed HBSS to remove extracellular dye.

  • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Mount the cells on the fluorescence imaging system.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Perfuse the cells with a buffer containing the desired concentration of mibefradil.

  • Continuously record the fluorescence changes.

  • At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) in the presence of high Ca²⁺ (for Rₘₐₓ) and a Ca²⁺ chelator like EGTA (for Rₘᵢₙ) to calculate absolute [Ca²⁺]i if required.

  • Analyze the ratio of fluorescence intensities (F₃₄₀/F₃₈₀) to determine the relative changes in [Ca²⁺]i.

Cell Viability and Proliferation Assays (MTT and WST-1)

Objective: To assess the effect of mibefradil on cell viability and proliferation.

A. MTT Assay

Materials:

  • Cells and appropriate culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of mibefradil for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.[3]

B. WST-1 Assay

Materials:

  • Cells and appropriate culture medium

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with various concentrations of mibefradil for the desired time.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 0.5-4 hours at 37°C.

  • Shake the plate thoroughly for 1 minute.

  • Measure the absorbance at a wavelength between 420-480 nm.[5]

For both assays, cell viability is expressed as a percentage of the untreated control. The IC₅₀ value for cytotoxicity can be calculated from the dose-response curve.

Disclaimer: this compound is for research use only and not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

References

Application Notes and Protocols: Electrophysiological Effects of Mibefradil on Purkinje Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophysiological effects of Mibefradil on cardiac Purkinje fibers. The information is intended to guide researchers in designing and interpreting experiments to investigate the cardiac safety and efficacy of Mibefradil and similar compounds.

Introduction

Mibefradil is a calcium channel blocker that exhibits a unique pharmacological profile with a notable selectivity for T-type over L-type calcium channels.[1][2] Purkinje fibers, a critical component of the cardiac conduction system, are instrumental in the rapid propagation of electrical impulses throughout the ventricles. Understanding the effects of Mibefradil on the electrophysiology of these specialized cells is crucial for assessing its antiarrhythmic potential and overall cardiac safety. These notes detail the known effects of Mibefradil on ion channels and action potentials in Purkinje fibers, supported by experimental protocols and data.

Electrophysiological Effects of Mibefradil on Purkinje Fibers

Mibefradil primarily exerts its effects on Purkinje fibers by modulating the function of voltage-gated calcium and sodium channels. This modulation leads to significant changes in the action potential waveform.

Effects on Calcium Channels

Mibefradil blocks both T-type (ICa,T) and L-type (ICa,L) calcium channels in Purkinje myocytes.[3] The block of ICa,L is voltage- and use-dependent.[2]

Table 1: Quantitative Effects of Mibefradil on T-type and L-type Calcium Channels in Purkinje Fibers

ParameterSpeciesPreparationMibefradil ConcentrationEffectReference
ICa,TCanineInfarcted Zone Purkinje Myocytes1 µMV0.5 of inactivation shifted from -52 ± 1 mV to -62 ± 3 mV
ICa,TCanineNormal Zone Purkinje Myocytes1 µMV0.5 of inactivation shifted from -50 ± 3 mV to -60 ± 2 mV
ICa,LCanineInfarcted Zone Purkinje Myocytes1 µMV0.5 of inactivation shifted from -25 ± 5 mV to -67 ± 6 mV
ICa,LCanineNormal Zone Purkinje Myocytes1 µMV0.5 of inactivation shifted from -22 ± 4 mV to -63 ± 9 mV
ICa,TRatCerebellar Purkinje Neurons83 nMApparent Kapp at holding potential of -70 mV[4]
ICa,TRatCerebellar Purkinje Neurons1 µMApparent Kapp at holding potential of -110 mV[4]
ICa,LGuinea PigVentricular Myocytes~3x higher IC50 than for ICa,TLess potent inhibition compared to T-type channels[2]

V0.5 of inactivation: Voltage at which half of the channels are inactivated. Kapp: Apparent dissociation constant.

Effects on Action Potential Parameters

The blockade of calcium channels by Mibefradil results in distinct alterations to the action potential of Purkinje fibers. Notably, it shifts the action potential plateau to more negative values and increases the action potential duration.[3]

Table 2: Effects of Mibefradil on Action Potential Parameters in Canine Purkinje Fibers

ParameterMibefradil ConcentrationEffectReference
Action Potential Plateau3 µM and 10 µMShifted to more negative values
Slope of Repolarization Phase 33 µM and 10 µMDecreased
Action Potential Duration3 µM and 10 µMIncreased
Maximum Diastolic Potential3 µM and 10 µMNo effect
Spontaneous Rate3 µM and 10 µMNo effect on normal or abnormal automaticity

Experimental Protocols

Isolation of Single Cardiac Purkinje Cells

This protocol describes the enzymatic dissociation of single Purkinje cells from a porcine heart, suitable for patch-clamp recordings.

Materials:

  • Tyrode's Solution (Normal): (in mmol/L) 137 NaCl, 5.4 KCl, 0.5 MgCl2, 1.8 CaCl2, 11.8 HEPES, 10 glucose; pH adjusted to 7.2 with NaOH.[5]

  • Ca2+-free Tyrode's Solution: (in mmol/L) 130 NaCl, 5.4 KCl, 1.2 KH2PO4, 1.2 MgSO4, 6 HEPES; pH adjusted to 7.2 with NaOH.[5]

  • Low-Ca2+ Tyrode's Solution: Ca2+-free Tyrode's solution supplemented with 0.18 mmol/L CaCl2.[5]

  • Enzyme Solution: 1.0–1.5 mg/ml collagenase A and 0.1 mg/ml protease XIV dissolved in Ca2+-free Tyrode's solution.[5]

Procedure:

  • Excise the heart and cannulate a suitable artery for Langendorff perfusion.

  • Perfuse the heart with normal Tyrode's solution to wash out blood.

  • Switch to Ca2+-free Tyrode's solution for 5-10 minutes to stop contractions.

  • Dissect Purkinje fibers from the subendocardium of the left ventricle.

  • Transfer the fibers to the enzyme solution and incubate for 20-40 minutes at 37°C.[5]

  • Gently triturate the digested tissue to release single cells.

  • Stop the digestion by adding low-Ca2+ Tyrode's solution.[5]

  • Allow cells to settle and wash several times with low-Ca2+ Tyrode's solution to remove enzymes.

  • Gradually reintroduce normal Tyrode's solution.

  • Store the isolated cells at room temperature for use within a few hours.

Workflow for isolating single cardiac Purkinje cells.

Whole-Cell Patch-Clamp Recording of Calcium Currents

This protocol outlines the measurement of ICa,T and ICa,L in isolated Purkinje myocytes.

Solutions:

  • External Solution (Na+-K+-free): To eliminate overlapping currents.[3]

  • Pipette Solution: Cs+- and EGTA-rich to block K+ currents and buffer intracellular Ca2+.[3] A typical composition could be (in mM): 50 KCl, 80 K-aspartic acid, 1 MgCl2, 10 EGTA, 10 HEPES, and 3 Na2-ATP; pH adjusted to 7.2.[6]

Voltage-Clamp Protocol:

  • Establish a whole-cell patch-clamp configuration on an isolated Purkinje myocyte.

  • Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of both T-type and L-type calcium channels.

  • To isolate ICa,T, apply depolarizing voltage steps to around -40 mV.

  • To isolate ICa,L, apply depolarizing voltage steps to around +5 mV.[2]

  • To study the voltage-dependence of inactivation, apply a series of prepulses to various potentials before the test pulse.

  • Record currents before and after the application of Mibefradil at various concentrations (e.g., 0.1 to 10 µM).[3]

G cluster_1 Voltage-Clamp Protocol for ICa Measurement start Start establish_patch Establish Whole-Cell Patch start->establish_patch holding_potential Hold at -90 mV establish_patch->holding_potential ica_t_protocol Depolarize to -40 mV (Isolate ICa,T) holding_potential->ica_t_protocol ica_l_protocol Depolarize to +5 mV (Isolate ICa,L) ica_t_protocol->ica_l_protocol inactivation_protocol Apply Prepulses (Study Inactivation) ica_l_protocol->inactivation_protocol apply_mibefradil Apply Mibefradil inactivation_protocol->apply_mibefradil record_currents Record Currents apply_mibefradil->record_currents end End record_currents->end G cluster_2 Mibefradil's Electrophysiological Cascade mibefradil Mibefradil ica_t T-type Ca2+ Channels mibefradil->ica_t blocks ica_l L-type Ca2+ Channels mibefradil->ica_l blocks block_ica_t Block of ICa,T ica_t->block_ica_t block_ica_l Block of ICa,L ica_l->block_ica_l plateau Negative Shift in Action Potential Plateau block_ica_l->plateau repolarization Decreased Slope of Phase 3 Repolarization plateau->repolarization apd Increased Action Potential Duration repolarization->apd

References

Application Notes and Protocols for Mibefradil Dihydrochloride Hydrate In Vivo Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139) is a calcium channel blocker with a distinctive pharmacological profile, exhibiting moderate selectivity for T-type over L-type calcium channels.[1][2] Initially developed as an antihypertensive and antianginal agent, its unique mechanism of action has led to its investigation in various preclinical models for other therapeutic indications, notably in oncology and neurology.[1][3] Mibefradil's ability to block T-type calcium channels, which are implicated in pathological processes such as tumor cell proliferation and aberrant neuronal signaling, makes it a valuable tool for in vivo studies in mouse models.[3][4][5]

This document provides detailed application notes and protocols for the in vivo administration of mibefradil dihydrochloride (B599025) hydrate (B1144303) in mouse models, based on findings from various research studies.

Mechanism of Action

Mibefradil functions by blocking voltage-gated calcium channels, with a reported 10- to 15-fold preference for T-type (low-voltage-activated) over L-type (high-voltage-activated) channels.[6] T-type calcium channels (Cav3 family) are crucial for regulating calcium influx in response to small membrane depolarizations and are involved in processes like cell cycle progression and neuronal excitability.[4] In cancer models, blocking these channels can halt proliferating cells at the G1/S checkpoint, potentially increasing their sensitivity to chemotherapy.[4] In neurological models, mibefradil has been shown to rescue aberrant dendritic morphology, suggesting a role in mitigating disordered calcium signaling.[5]

A proposed signaling pathway for mibefradil's effect on cell proliferation is illustrated below.

G Mibefradil Mibefradil T_type T-type Ca²⁺ Channels (e.g., Cav3.1, Cav3.2) Mibefradil->T_type Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates Cell_Cycle Cell Cycle Progression (G1/S Transition) Ca_influx->Cell_Cycle Promotes Proliferation Cell Proliferation Cell_Cycle->Proliferation Leads to

Caption: Mibefradil's inhibition of T-type calcium channels reduces calcium influx, thereby arresting the cell cycle and inhibiting proliferation.

Applications in Mouse Models

Mibefradil has been utilized in various mouse models to investigate its therapeutic potential.

  • Oncology: In breast cancer xenograft models (MCF-7 cells in nude mice), mibefradil has been used in combination with paclitaxel (B517696) to assess its effect on tumor growth.[4] It has also been studied in triple-negative breast cancer models using BALB/c nude mice.[7] The rationale is that by arresting cancer cells in the G1 phase, mibefradil may sensitize them to cytotoxic agents that target other phases of the cell cycle.[4]

  • Neurological Disorders: In mouse models of spinocerebellar ataxia (SCA5), mibefradil has been used to investigate its potential to rescue disordered dendritic morphology and improve motor function by mitigating excessive calcium signaling.[5]

  • Cardiovascular Disease: In transgenic mouse models of dilated cardiomyopathy (dnNRSF-Tg mice), mibefradil has been shown to reduce arrhythmogenicity and improve survival, highlighting the therapeutic potential of T-type calcium channel blockade in heart failure.[8]

  • Metabolic Disease: In db/db mice, a model for type 2 diabetes, mibefradil administration significantly decreased blood glucose concentrations, suggesting a role for T-type calcium channels in glucose regulation.[2][9]

Quantitative Data Summary

The following tables summarize dosing regimens and reported effects from various in vivo studies in mice.

Table 1: Mibefradil Dosing Regimens in Mouse Models

Application AreaMouse StrainDosageAdministration RouteFrequencyVehicleReference
Diabetes db/db mice15 mg/kgIntraperitoneal (i.p.)Twice daily (b.i.d.)Normal saline with 0.05% DMSO[9]
Neurology β-III−/− mice15 mg/kg/dayIn drinking waterDailyWater[5]
Oncology Nude mice (MCF-7 xenograft)Not specifiedNot specifiedAlternating with paclitaxelNot specified[4]
Oncology BALB/c nude miceNot specifiedNot specifiedNot specifiedNot specified[7]

Table 2: Reported In Vivo Effects of Mibefradil in Mice

Mouse ModelEndpoint MeasuredResultReference
db/db mice Fasting Blood Glucose from ~431 mg/dl to ~285 mg/dl by day 3[9]
HbA1c from ~302 to ~237 nmol/L[9]
dnNRSF-Tg (Heart Failure) Arrhythmogenicity Dramatically reduced[8]
Survival Substantially improved[8]
MCF-7 Xenograft Tumor Size Reduced to a larger degree than either agent alone (with paclitaxel)[4]
β-III−/− (Neurology) Gait Kinematics Improved[5]

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Metabolic Studies in db/db Mice

This protocol is based on the methodology used to study the effects of mibefradil on blood glucose in a diabetic mouse model.[9]

1. Materials:

  • Mibefradil dihydrochloride hydrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Normal Saline (0.9% NaCl)

  • 1 mL syringes with 27-gauge needles

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

2. Drug Preparation (Example for a 15 mg/kg dose):

  • Calculate the required amount: For a 25g mouse, the dose is 15 mg/kg * 0.025 kg = 0.375 mg.

  • Prepare a stock solution: Due to the small amount, it is practical to prepare a stock solution. Dissolve a known mass of mibefradil in a minimal amount of DMSO. For example, dissolve 10 mg of mibefradil in 100 µL of DMSO to get a 100 mg/mL stock.

  • Prepare the final injection solution: Further dilute the stock solution in normal saline to the desired final concentration. To minimize the DMSO concentration, aim for a final DMSO percentage of <1%. For example, to achieve a final injection volume of 100 µL (a common volume for i.p. injection in mice), you would need 3.75 µL of the 100 mg/mL stock solution. Dilute this in 96.25 µL of normal saline.

    • Note: The final solution will contain 0.05% DMSO as reported in the study.[9]

  • Vortex the solution thoroughly to ensure it is fully dissolved. Prepare fresh daily.

3. Administration Procedure:

  • Weigh the mouse to confirm the correct dosing volume.

  • Gently restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly head-down.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the calculated volume of the mibefradil solution intraperitoneally.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

4. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis WeighDrug Weigh Mibefradil Dissolve Dissolve in DMSO (Stock Solution) WeighDrug->Dissolve Dilute Dilute in Saline (Working Solution) Dissolve->Dilute CalcDose Calculate Injection Volume Dilute->CalcDose WeighMouse Weigh Mouse WeighMouse->CalcDose Inject Administer via IP Injection CalcDose->Inject Monitor Monitor Animal Health Inject->Monitor Collect Collect Blood Samples Monitor->Collect Analyze Measure Blood Glucose / HbA1c Collect->Analyze G Dose Target Dose (mg/kg/day) Conc Required Drug Concentration (mg/L) Dose->Conc BW Mouse Body Weight (kg) BW->Conc WC Water Consumption (L/day) WC->Conc

References

Troubleshooting & Optimization

Mibefradil dihydrochloride hydrate solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mibefradil dihydrochloride (B599025) hydrate (B1144303), focusing on solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Mibefradil dihydrochloride hydrate in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers, but it generally falls within a range of 14 mg/mL to 100 mg/mL.[1] It is important to consult the certificate of analysis for the specific batch you are using.

Q2: Why is my this compound not dissolving completely in DMSO?

A2: Several factors can contribute to incomplete dissolution. A primary reason is the hygroscopic nature of DMSO; absorbed moisture can significantly reduce the solubility of the compound.[1] It is strongly recommended to use newly opened, anhydrous DMSO. Additionally, the dissolution process may require physical assistance, such as sonication.[1]

Q3: What is the recommended procedure for preparing a stock solution in DMSO?

A3: To prepare a stock solution, it is advised to dissolve the this compound in fresh, anhydrous DMSO.[1] To aid dissolution, use of an ultrasonic bath is recommended.[1] For example, to prepare a 50 mg/mL solution, you would add 1 mL of DMSO to 50 mg of the compound and sonicate until the solid is fully dissolved.

Q4: How should I store the solid this compound?

A4: The solid compound should be stored in a desiccated environment. Some suppliers recommend storage at -20°C under nitrogen and away from moisture.[1]

Q5: What are the recommended storage conditions for a this compound stock solution in DMSO?

A5: Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For storage, -20°C for up to one month or -80°C for up to six months is generally recommended.[1][2] Always ensure the solution is brought to room temperature and any precipitate is redissolved before use.[2]

Q6: Is this compound soluble in other solvents?

A6: Yes, it is also soluble in water. Reported solubility in water ranges from at least 10 mg/mL to 150 mg/mL, often requiring sonication for dissolution.[1] It has been noted to be sparingly soluble in aqueous buffers.[3] For maximum solubility in aqueous buffers, it is suggested to first dissolve the compound in ethanol (B145695) and then dilute with the aqueous buffer.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound is not dissolving or is precipitating out of DMSO solution. 1. Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power.[1] 2. Insufficient Agitation: The compound requires more energy to dissolve fully. 3. Low Temperature: The temperature of the solvent may be too low.1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Use an ultrasonic bath to aid dissolution.[1] 3. Gently warm the solution to room temperature.
Inconsistent results between experiments. 1. Stock Solution Degradation: Improper storage has led to the degradation of the compound. 2. Inaccurate Concentration: The molecular weight may vary due to hydration, affecting molarity calculations.[4]1. Aliquot stock solutions and store at -20°C or -80°C to avoid freeze-thaw cycles.[1][2] 2. Refer to the batch-specific molecular weight on the certificate of analysis for precise calculations.[4]

Quantitative Solubility Data

Solvent Reported Solubility Range (mg/mL) Reported Solubility Range (mM) Source
DMSO14 - 100 mg/mL~24.6 - 175.9 mM[1]
Water≥10 - 150 mg/mL≥17.6 - 263.8 mM[1][5]
Ethanol~16 mg/mL~28.1 mM
Ethanol:PBS (1:4, pH 7.2)~0.2 mg/mL~0.35 mM[3]

Note: The molarity is calculated based on the anhydrous molecular weight of Mibefradil dihydrochloride (568.55 g/mol ). The degree of hydration can affect the actual molecular weight.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, for 1 mL of a 10 mM solution, weigh out approximately 5.69 mg (adjust based on the batch-specific molecular weight).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. In this example, add 1 mL of DMSO.

  • Dissolution: Vortex the solution briefly and then place it in an ultrasonic bath until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Visual Guides

Troubleshooting Mibefradil Solubility Issues cluster_start cluster_check_dmso Step 1: Check DMSO Quality cluster_sonicate Step 2: Apply Physical Dissolution Aid cluster_storage Step 3: Review Storage of Stock cluster_solution Resolution start Start: Difficulty Dissolving Mibefradil check_dmso Is the DMSO fresh and anhydrous? start->check_dmso sonicate Have you used an ultrasonic bath? check_dmso->sonicate Yes use_fresh_dmso Action: Use a new, unopened bottle of anhydrous DMSO. check_dmso->use_fresh_dmso No storage Was the stock solution stored properly (-20°C/-80°C, aliquoted)? sonicate->storage Yes apply_sonication Action: Sonicate the solution until the compound dissolves. sonicate->apply_sonication No solution Solubility issue resolved. storage->solution Yes review_storage Action: Prepare a fresh stock solution and store correctly. storage->review_storage No consult Consult Technical Support use_fresh_dmso->sonicate apply_sonication->storage review_storage->consult

Caption: Troubleshooting workflow for this compound solubility in DMSO.

Preparation and Storage of Mibefradil Stock Solution cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh 1. Weigh this compound add_dmso 2. Add Fresh, Anhydrous DMSO weigh->add_dmso sonicate 3. Sonicate Until Dissolved add_dmso->sonicate aliquot 4. Aliquot into Small Volumes sonicate->aliquot store 5. Store at -20°C (1 month) or -80°C (6 months) aliquot->store thaw 6. Thaw at Room Temperature Before Use store->thaw check_precipitate 7. Ensure No Precipitate is Present thaw->check_precipitate

Caption: Recommended workflow for the preparation and storage of Mibefradil solutions.

References

Technical Support Center: Mibefradil Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in cellular assays involving Mibefradil. This document outlines the known off-target effects of Mibefradil, provides detailed experimental protocols, and offers guidance on interpreting data.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in intracellular calcium levels in our cell line (not expressing T-type or L-type calcium channels) when treated with Mibefradil. What could be the cause?

A1: While Mibefradil is a known blocker of T-type and L-type calcium channels, it has several off-target effects that can modulate intracellular calcium.[1][2] Mibefradil can inhibit Orai channels, which are store-operated calcium channels, and at higher concentrations, it can also inhibit Ca2+ release from the endoplasmic reticulum. Furthermore, Mibefradil has been shown to activate Phospholipase C (PLC) and IP3 receptor function, leading to an increase in cytosolic calcium.[2] It is crucial to consider these alternative mechanisms when interpreting your results.

Q2: Our cell proliferation assay (e.g., WST-1) shows a significant decrease in cell viability at concentrations where we don't expect T-type channel inhibition to be the primary cause. Why is this happening?

A2: Mibefradil's anti-proliferative effects are not solely mediated by T-type channel blockade. It has been demonstrated to inhibit the proliferation of various cell lines, including vascular endothelial cells and some cancer cell lines, through off-target mechanisms. These effects could be linked to its inhibition of Orai channels, which are involved in regulating cell growth and death. Additionally, Mibefradil can induce apoptosis and arrest the cell cycle, contributing to reduced cell viability.

Q3: We are conducting electrophysiology experiments and observe inhibition of potassium or chloride currents after applying Mibefradil. Is this a known off-target effect?

A3: Yes, Mibefradil is known to inhibit various other ion channels besides calcium channels. It has been reported to block several types of potassium (K+) channels and Ca2+-activated chloride (Cl-) channels. Therefore, if your cells express these channels, the observed inhibition is a plausible off-target effect of Mibefradil.

Q4: We are planning a study with Mibefradil and are concerned about its drug-drug interaction potential in our cellular model, which expresses metabolic enzymes. What should we be aware of?

A4: Mibefradil was withdrawn from the market due to significant drug-drug interactions, primarily because it is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[3][4][5] If your cellular model expresses these enzymes and your experimental setup includes other compounds metabolized by them, Mibefradil could alter the metabolism of these compounds, leading to confounding results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected increase in intracellular calcium Inhibition of Orai channels, activation of PLC/IP3 pathway.[2]- Use specific inhibitors for Orai channels and PLC to dissect the pathway. - Measure calcium release from intracellular stores.
Lower than expected IC50 for cytotoxicity Off-target effects on cell proliferation, apoptosis, or cell cycle.- Perform cell cycle analysis using flow cytometry. - Conduct assays to measure apoptosis (e.g., caspase activity).
Inhibition of non-calcium ion channels Known off-target blockade of K+ and Cl- channels.- Characterize the specific ion channels being affected using selective blockers. - Consult literature for Mibefradil's IC50 on these specific channels.
Confounding results in co-treatment studies Inhibition of CYP450 enzymes by Mibefradil.[3][4][5]- If possible, use cell lines with low or no expression of CYP3A4 and CYP2D6. - Avoid co-treatment with compounds known to be substrates of these enzymes.
Inconsistent results between experiments Issues with Mibefradil stability, cell health, or assay conditions.- Prepare fresh Mibefradil solutions for each experiment. - Regularly check cell health and passage number. - Ensure consistent assay parameters (e.g., cell seeding density, incubation times).

Quantitative Data Summary

The following table summarizes the reported IC50 values for Mibefradil's on-target and off-target activities.

Target Cell/System IC50 Value Reference
T-type Ca2+ channels (α1H) Recombinant140 nM (in 2 mM Ca2+)[6]
T-type Ca2+ channels (α1G) Recombinant270 nM (in 2 mM Ca2+)[6]
L-type Ca2+ channels (α1C) Recombinant~13 µM (in 10 mM Ba2+)[6]
Orai1 HEK293 T-REx52.6 µM
Orai2 HEK293 T-REx14.1 µM
Orai3 HEK293 T-REx3.8 µM
Ca2+-activated Cl- channels CPAE cells4.7 µM[7]
Volume-sensitive Cl- channels CPAE cells5.4 µM[7]
Cell Proliferation (Y79 Retinoblastoma) Y79 cells~1.5 µM[8]
Cell Proliferation (MCF7 Breast Cancer) MCF7 cells~1.0 µM[8]
CYP3A4 Recombinant33 nM[9]
CYP2D6 Recombinant129 nM[9]

Experimental Protocols

Whole-Cell Patch-Clamp for Ion Channel Inhibition

This protocol is a general guideline for assessing the inhibitory effect of Mibefradil on voltage-gated ion channels.

Materials:

  • Cells expressing the ion channel of interest

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH)

  • Mibefradil stock solution (in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Plate cells on coverslips suitable for patch-clamp recording.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Apply a voltage protocol appropriate for activating the channel of interest and record baseline currents.

  • Perfuse the chamber with external solution containing the desired concentration of Mibefradil.

  • Record currents in the presence of Mibefradil until a steady-state block is achieved.

  • To determine the IC50, repeat steps 8 and 9 with a range of Mibefradil concentrations.

  • Analyze the data by measuring the peak current amplitude before and after drug application.

WST-1 Cell Proliferation Assay

This protocol provides a method for assessing the effect of Mibefradil on cell proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Mibefradil stock solution

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Mibefradil in complete medium.

  • Remove the medium from the wells and add 100 µL of the Mibefradil dilutions. Include vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the steps for analyzing the effect of Mibefradil on the cell cycle using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • Mibefradil stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of Mibefradil for the desired duration (e.g., 24 hours).

  • Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet once with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 400 µL of PI staining solution and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Visualizations

Mibefradil_Off_Target_Signaling cluster_channels Ion Channels cluster_signaling Intracellular Signaling cluster_cellular_effects Cellular Effects Mibefradil Mibefradil T_type T-type Ca2+ Channels Mibefradil->T_type Inhibits L_type L-type Ca2+ Channels Mibefradil->L_type Inhibits Orai Orai Channels Mibefradil->Orai Inhibits K_channels K+ Channels Mibefradil->K_channels Inhibits Cl_channels Cl- Channels Mibefradil->Cl_channels Inhibits PLC Phospholipase C (PLC) Mibefradil->PLC Activates Proliferation Decreased Cell Proliferation Mibefradil->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Mibefradil->Cell_Cycle_Arrest Ca_influx Decreased Ca2+ Influx T_type->Ca_influx L_type->Ca_influx Orai->Ca_influx Orai->Proliferation IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca2+ Release ER->Ca_release Increased_Ca Increased Cytosolic Ca2+ Ca_release->Increased_Ca Apoptosis Increased Apoptosis Increased_Ca->Apoptosis

Caption: Mibefradil's off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Result with Mibefradil Check_Controls Verify positive and negative controls Start->Check_Controls Cell_Health Assess cell health (morphology, viability) Check_Controls->Cell_Health Controls OK Refine_Experiment Refine experimental design Check_Controls->Refine_Experiment Controls Failed Reagent_Prep Confirm Mibefradil concentration and stability Cell_Health->Reagent_Prep Cells Healthy Cell_Health->Refine_Experiment Cells Unhealthy Is_Ca_Related Is the effect related to intracellular Ca2+? Reagent_Prep->Is_Ca_Related Reagents OK Reagent_Prep->Refine_Experiment Reagents Faulty Is_Proliferation_Related Is the effect related to cell viability/proliferation? Is_Ca_Related->Is_Proliferation_Related No Investigate_Orai_PLC Investigate Orai and PLC/IP3 pathways Is_Ca_Related->Investigate_Orai_PLC Yes Is_Electrophysiology Is the effect an alteration of ion currents? Is_Proliferation_Related->Is_Electrophysiology No Investigate_Apoptosis_Cycle Perform apoptosis and cell cycle assays Is_Proliferation_Related->Investigate_Apoptosis_Cycle Yes Investigate_K_Cl_Channels Test for K+ and Cl- channel blockade Is_Electrophysiology->Investigate_K_Cl_Channels Yes Consult_Literature Consult literature for known off-target effects Is_Electrophysiology->Consult_Literature No Investigate_Orai_PLC->Consult_Literature Investigate_Apoptosis_Cycle->Consult_Literature Investigate_K_Cl_Channels->Consult_Literature Consult_Literature->Refine_Experiment

Caption: Troubleshooting workflow for Mibefradil assays.

References

Technical Support Center: Mibefradil for T-type Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Mibefradil (B1662139) to inhibit T-type calcium channels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Mibefradil to achieve selective T-type channel inhibition?

A1: For selective inhibition of T-type calcium channels, a starting concentration in the range of 0.1 to 1.0 µM is recommended. The IC50 for T-type channels is generally reported to be in the low micromolar to nanomolar range, depending on the experimental conditions. For instance, in rat atrial cells, Mibefradil blocked T-type calcium currents (I(CaT)) with an IC50 of 0.1 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.

Q2: I am observing effects on L-type calcium channels. How can I minimize this?

A2: Mibefradil exhibits moderate selectivity for T-type over L-type calcium channels.[2] To minimize effects on L-type channels, it is advisable to use the lowest effective concentration for T-type channel inhibition. The IC50 for L-type channels is generally higher, around 3 µM to 18.6 µM.[1][2] The blocking effect on L-type channels is also voltage-dependent and can be enhanced at more depolarized holding potentials.[1] Therefore, maintaining a hyperpolarized holding potential (e.g., -100 mV to -80 mV) during electrophysiology experiments can help to increase selectivity.[1]

Q3: My Mibefradil solution appears to be unstable or insoluble. What should I do?

A3: The free form of Mibefradil can be prone to instability.[2] It is recommended to use the more stable salt form, Mibefradil dihydrochloride (B599025), which has the same biological activity.[2] For stock solutions, Mibefradil dihydrochloride is soluble in water (up to 150 mg/mL) and DMSO (up to 50 mg/mL).[3] It is recommended to prepare fresh dilutions from a stock solution for each experiment. Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[3]

Q4: I am seeing unexpected results that may not be related to T-type or L-type channel inhibition. What could be the cause?

A4: Mibefradil can have off-target effects on other ion channels, particularly at higher concentrations. It has been shown to block certain voltage-gated potassium (K+) channels with IC50 values in the low micromolar range (0.3 µM to 5.6 µM).[4][5] It can also inhibit sodium (Na+) channels, with significant effects observed at concentrations of 0.3 µM and higher.[6] Additionally, at concentrations above 10 µM, Mibefradil can cause an increase in intracellular calcium concentration ([Ca2+]cyt) through mechanisms involving phospholipase C and IP3 receptors.[7] It is important to consider these potential off-target effects when interpreting your data.

Q5: How do experimental conditions like charge carrier and temperature affect Mibefradil's potency?

A5: The potency of Mibefradil can be significantly influenced by the experimental conditions. The IC50 for T-type channels is lower when using Ca2+ as the charge carrier compared to Ba2+.[8] For example, the IC50 for α1G shifted from approximately 1 µM in 10 mM Ba2+ to 270 nM in 2 mM Ca2+.[8] This suggests that Mibefradil may compete with the permeant ion for its binding site.[8] Temperature can also affect affinity, with one study reporting a reduced affinity (higher IC50) at 35°C.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no inhibition of T-type channels Mibefradil concentration is too low.Perform a dose-response curve starting from 0.1 µM up to 10 µM to determine the optimal concentration for your system.
Mibefradil has degraded.Use the more stable Mibefradil dihydrochloride salt.[2] Prepare fresh solutions from a properly stored stock for each experiment.[3]
Incorrect experimental conditions.Ensure the use of physiological Ca2+ concentrations as the charge carrier to enhance potency.[8]
Inhibition of L-type channels Mibefradil concentration is too high.Use the lowest effective concentration that selectively inhibits T-type channels.
Depolarized holding potential.In electrophysiology experiments, use a hyperpolarized holding potential (-100 mV to -80 mV) to reduce L-type channel block.[1]
Cell toxicity or apoptosis observed Mibefradil concentration is too high.High concentrations of Mibefradil (>25 µM) can induce apoptosis.[9] Use lower concentrations and perform viability assays.
Variability in results between experiments Inconsistent Mibefradil solution preparation.Prepare fresh dilutions from a stock solution for each experiment to ensure consistent concentrations.
Differences in experimental parameters.Maintain consistent experimental conditions, including temperature, pH, and ion concentrations in your solutions.

Quantitative Data Summary

Table 1: Mibefradil IC50 Values for T-type and L-type Calcium Channels

Channel TypeCell Type / Expression SystemIC50 (µM)Charge CarrierHolding Potential (mV)Reference
T-type (I(CaT)) Rat atrial cells0.1Ca2+-100 to -80[1]
Cloned α1G~110 mM Ba2+-[8]
Cloned α1G0.272 mM Ca2+-[8]
Cloned α1H~110 mM Ba2+-[8]
Cloned α1H0.142 mM Ca2+-[8]
Human fusion-competent myoblasts0.7--[4]
General2.7--[2][3]
L-type (I(CaL)) Rat ventricular cells~3Ca2+-100 to -80[1]
Rat ventricular cells~0.1Ca2+-50[1]
Cloned α1C~1310 mM Ba2+-[8]
Human fusion-competent myoblasts2--[4]
General18.6--[2][3]

Table 2: Mibefradil IC50 Values for Off-Target Ion Channels

Channel TypeCell TypeIC50 (µM)Reference
Delayed rectifier K+ current Human fusion-competent myoblasts0.3[4]
Ether-à-go-go K+ current Human fusion-competent myoblasts0.7[4]
Inward rectifier K+ current Human fusion-competent myoblasts5.6[4]
Voltage-gated K+ (Kv) channels Rabbit coronary arterial smooth muscle cells1.08[5]
Orai1 HEK293 T-REx cells52.6[10]
Orai2 HEK293 T-REx cells14.1[10]
Orai3 HEK293 T-REx cells3.8[10]

Experimental Protocols

Protocol 1: Determination of Mibefradil IC50 using Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Culture cells expressing the T-type calcium channel of interest on glass coverslips to an appropriate confluency.

  • Solution Preparation:

    • External Solution (in mM): 110 BaCl2 (or CaCl2), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

    • Mibefradil Stock Solution: Prepare a 10 mM stock solution of Mibefradil dihydrochloride in DMSO. Store at -20°C.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use a holding potential of -100 mV to ensure channel availability and minimize L-type channel activation.

    • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit T-type channel currents.

  • Mibefradil Application:

    • Establish a stable baseline recording of the T-type current.

    • Perfuse the cells with increasing concentrations of Mibefradil (e.g., 0.01, 0.1, 1, 10, 100 µM) diluted in the external solution.

    • Allow the effect of each concentration to reach a steady state before recording.

  • Data Analysis:

    • Measure the peak inward current at each Mibefradil concentration.

    • Normalize the peak current to the baseline current (before drug application).

    • Plot the normalized current as a function of the Mibefradil concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells Expressing T-type Channels prep_solutions Prepare External, Internal, and Mibefradil Solutions prep_cells->prep_solutions patch_clamp Establish Whole-Cell Patch-Clamp Configuration prep_solutions->patch_clamp baseline Record Baseline T-type Currents patch_clamp->baseline apply_mibefradil Apply Increasing Concentrations of Mibefradil baseline->apply_mibefradil record_currents Record Currents at Each Concentration apply_mibefradil->record_currents measure_peak Measure Peak Inward Current record_currents->measure_peak normalize Normalize to Baseline measure_peak->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining Mibefradil IC50.

Signaling_Pathway cluster_primary Primary Target cluster_off_target Off-Target Effects (Higher Concentrations) Mibefradil Mibefradil T_type T-type Ca2+ Channels (CaV3.x) Mibefradil->T_type ~0.1-2.7 µM L_type L-type Ca2+ Channels Mibefradil->L_type ~3-18.6 µM K_channels K+ Channels Mibefradil->K_channels >0.3 µM Na_channels Na+ Channels Mibefradil->Na_channels >0.3 µM PLC Phospholipase C Mibefradil->PLC >10 µM Inhibition Inhibition T_type->Inhibition IP3 IP3 Signaling PLC->IP3

Caption: Mibefradil's primary and off-target effects.

References

Mibefradil Experimental Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with Mibefradil.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with Mibefradil in a question-and-answer format.

Q1: Why am I observing inconsistent IC50 values for Mibefradil in my cell-based assays?

A1: Inconsistent IC50 values for Mibefradil can arise from several factors. A primary reason is the compound's stability and solubility in aqueous media. Additionally, Mibefradil's potent inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, can lead to variability if other compounds in the assay are metabolized by this enzyme.[1][2][3] Off-target effects at higher concentrations can also contribute to varied results.[4]

Troubleshooting Steps:

  • Compound Handling: Prepare fresh Mibefradil stock solutions in DMSO or water and use them on the same day if possible.[5] If storage is necessary, aliquot and store at -20°C for up to one month.[5] Before use, ensure the solution is fully thawed and free of precipitate.

  • Assay Conditions: Standardize cell seeding density, incubation times, and serum concentrations in your media, as serum proteins can affect drug availability.

  • Concentration Range: Use a well-defined concentration range that brackets the expected IC50. If you observe a non-sigmoidal dose-response curve, it may indicate off-target effects or cytotoxicity at higher concentrations.

  • Control for CYP3A4 Inhibition: If your experimental system expresses CYP3A4 and contains other compounds, consider that Mibefradil may be inhibiting their metabolism, leading to confounding effects.[6]

Q2: My patch-clamp recordings show a gradual decrease in current (rundown) even before Mibefradil application. What could be the cause?

A2: Current rundown is a common artifact in whole-cell patch-clamp recordings and is not specific to Mibefradil. It can be caused by the dialysis of essential intracellular components into the pipette solution, poor seal stability, or suboptimal cell health.[7]

Troubleshooting Steps:

  • Internal Solution: Ensure your internal solution contains ATP and GTP to support channel function.

  • Seal Quality: Aim for a high-resistance (gigaohm) seal and monitor it throughout the experiment.

  • Cell Health: Use healthy, viable cells for your recordings.

  • Experiment Duration: Keep the duration of your recordings as short as is feasible to obtain the necessary data.

Q3: I am observing unexpected cellular effects at higher concentrations of Mibefradil that don't seem related to T-type or L-type calcium channel blockade. What could be happening?

A3: Mibefradil has known off-target effects, especially at concentrations significantly higher than its IC50 for T-type calcium channels. At micromolar concentrations, it can inhibit other ion channels and activate intracellular signaling pathways. For instance, Mibefradil can activate the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium from internal stores via inositol (B14025) trisphosphate (IP3) signaling.[4]

Troubleshooting Steps:

  • Dose-Response Curve: Carefully examine the full dose-response curve. Off-target effects may present as a secondary phase in the curve.

  • Selective Inhibitors: Use other, more selective T-type calcium channel blockers to confirm that the observed effect is specific to this target.

  • Literature Review: Consult the literature for known off-target effects of Mibefradil on your specific cell type or pathway of interest.

Quantitative Data Summary

The following tables summarize key quantitative data for Mibefradil to aid in experimental design and data interpretation.

Table 1: Mibefradil Inhibitory Concentrations (IC50)

TargetIC50 ValueCell Type/SystemReference
T-type Calcium Channels~2.7 µMVarious[5]
L-type Calcium Channels~18.6 µMVarious[5]
CYP3A40.3 - 2 µMHuman Liver Microsomes[6]
P-glycoprotein (P-gp)1.6 µMCaco-2 cells

Table 2: Mibefradil Stock Solution Preparation and Storage

SolventMaximum ConcentrationStorage TemperatureStability of Stock SolutionReference
Water50 mM-20°CUp to 1 month[5]
DMSO100 mM-20°CUp to 1 month[5]

Experimental Protocols

Detailed methodologies for key experiments involving Mibefradil are provided below.

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channels

This protocol is adapted for recording T-type calcium currents in HEK-293 cells stably expressing a CaV3 subtype.

Methodology:

  • Cell Preparation: Plate HEK-293 cells expressing the T-type calcium channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 10 HEPES, 1 4-aminopyridine (B3432731) (pH 7.4 with TEA-OH).

    • Internal Solution (in mM): 135 TMA-OH, 10 EGTA, 40 HEPES, 2 MgCl2 (pH 7.2 with HF).

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Form a gigaohm seal with a borosilicate glass pipette (2-5 MΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 5-10 minutes.

    • To elicit T-type currents, hold the cell at a hyperpolarized potential (e.g., -100 mV) and apply depolarizing voltage steps (e.g., from -80 mV to +20 mV).[8]

  • Mibefradil Application: Perfuse the cell with the external solution containing the desired concentration of Mibefradil.

  • Data Analysis: Measure the peak current amplitude before and after Mibefradil application to determine the percentage of inhibition.

Cell Proliferation Assay (MTS Assay)

This protocol provides a general method for assessing the effect of Mibefradil on cell proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Mibefradil in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against Mibefradil concentration to determine the IC50 value.[9]

CYP3A4 Inhibition Assay (Fluorescent Probe)

This protocol describes a high-throughput fluorescence-based assay to measure Mibefradil's inhibition of CYP3A4 activity using a fluorogenic substrate like 7-Benzoyloxy-4-trifluoromethyl coumarin (B35378) (BFC).[1]

Methodology:

  • Reagent Preparation:

    • Prepare a solution of recombinant human CYP3A4 in potassium phosphate (B84403) buffer.

    • Prepare a stock solution of BFC in methanol.

    • Prepare serial dilutions of Mibefradil.

  • Assay Procedure:

    • In a 96-well plate, add the CYP3A4 enzyme solution.

    • Add the Mibefradil dilutions to the wells.

    • Add the BFC substrate to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH generating system.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding a stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base).

  • Data Acquisition: Measure the fluorescence of the product (7-hydroxy-4-trifluoromethyl coumarin) using a microplate reader (Ex/Em = 405/520 nm).

  • Data Analysis: Calculate the percentage of CYP3A4 inhibition for each Mibefradil concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to Mibefradil.

Mibefradil_Signaling_Pathways cluster_0 Mibefradil Primary & Off-Target Effects cluster_1 Downstream Signaling Mibefradil Mibefradil T_type T-type Ca²⁺ Channel (CaV3.x) Mibefradil->T_type Inhibits L_type L-type Ca²⁺ Channel (CaV1.x) Mibefradil->L_type Inhibits (less potent) PLC Phospholipase C (PLC) Mibefradil->PLC Activates (high conc.) Ca_influx_T Decreased Ca²⁺ Influx T_type->Ca_influx_T Ca_influx_L Decreased Ca²⁺ Influx L_type->Ca_influx_L IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Cell_Prolif Decreased Cell Proliferation Ca_influx_T->Cell_Prolif Vasc_Relax Vascular Relaxation Ca_influx_L->Vasc_Relax ER Endoplasmic Reticulum IP3_DAG->ER IP₃ binds to receptor PKC_act PKC Activation IP3_DAG->PKC_act DAG activates Ca_release Ca²⁺ Release ER->Ca_release

Caption: Mibefradil's primary and off-target signaling pathways.

Troubleshooting_IC50_Variability Start Inconsistent IC50 Results Observed Check_Compound Check Compound Handling & Storage Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Consider_Off_Target Consider Off-Target & CYP Interactions Start->Consider_Off_Target Sol_Prep Prepare Fresh Stock Solution Daily Check_Compound->Sol_Prep Storage Aliquot & Store at -20°C Check_Compound->Storage Standardize Standardize Cell Density, Incubation Time, Serum % Check_Assay->Standardize Dose_Curve Analyze Full Dose-Response Curve Check_Assay->Dose_Curve CYP_Control Use Controls for CYP3A4 Inhibition Consider_Off_Target->CYP_Control Off_Target_Lit Consult Literature for Known Off-Target Effects Consider_Off_Target->Off_Target_Lit Resolved Consistent Results Sol_Prep->Resolved Storage->Resolved Standardize->Resolved Dose_Curve->Resolved CYP_Control->Resolved Off_Target_Lit->Resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

CYP3A4_Inhibition_Workflow Start Start: CYP3A4 Inhibition Assay Prepare_Reagents Prepare Reagents: - Recombinant CYP3A4 - Mibefradil Dilutions - Fluorescent Substrate (BFC) Start->Prepare_Reagents Plate_Setup Plate Setup: Add Enzyme & Mibefradil to 96-well plate Prepare_Reagents->Plate_Setup Pre_Incubate Pre-incubate at 37°C Plate_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction: Add Substrate & NADPH Generating System Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex/Em = 405/520 nm) Stop_Reaction->Read_Fluorescence Analyze_Data Analyze Data: Calculate % Inhibition & Determine IC50 Read_Fluorescence->Analyze_Data

Caption: Experimental workflow for CYP3A4 inhibition assay.

References

Mibefradil Drug-Drug Interaction Mechanisms: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the drug-drug interaction (DDI) mechanisms of Mibefradil (B1662139). This guide includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to assist in experimental design and data interpretation.

Summary of Mibefradil's Drug-Drug Interaction Mechanisms

Mibefradil, a calcium channel blocker withdrawn from the market, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and also interacts with P-glycoprotein (P-gp). Its clinical DDIs were significant and led to its discontinuation. Understanding these mechanisms is crucial for researchers studying similar compounds or re-evaluating Mibefradil's properties.

The primary DDI mechanism for Mibefradil is the potent, mechanism-based inhibition of CYP3A4.[1][2] This means that Mibefradil is converted by CYP3A4 into a reactive metabolite that irreversibly inactivates the enzyme. This inactivation is not due to the formation of stable adducts with the heme or apoprotein, but rather through heme destruction.[1] This leads to a time- and concentration-dependent loss of CYP3A4 activity.[1] Consequently, the metabolism of co-administered drugs that are substrates of CYP3A4 is significantly reduced, leading to increased plasma concentrations and potential toxicity.

In addition to its effects on CYP3A4, Mibefradil is also a substrate and a potent inhibitor of the drug transporter P-glycoprotein (P-gp).[3] P-gp is an efflux transporter found in various tissues, including the intestines, where it limits the absorption of its substrates. By inhibiting P-gp, Mibefradil can increase the oral bioavailability of co-administered P-gp substrates.

Quantitative Data: Mibefradil's Inhibition Potency

The following tables summarize the in vitro inhibition data for Mibefradil against CYP3A4 and P-glycoprotein.

Table 1: Mibefradil Inhibition of Cytochrome P450 3A4

ParameterValueSubstrateSystemReference
IC₅₀0.3 - 2 µMStatinHuman Liver Microsomes[1][2]
Kᵢ2.3 µMStatinHuman Liver Microsomes[2]
kᵢₙₐ꜀ₜ0.4 min⁻¹StatinHuman Liver Microsomes[2]
Kₛ0.69 ± 0.06 µM-Recombinant CYP3A4[1]

Table 2: Mibefradil Interaction with P-glycoprotein

InteractionParameterValueSystemReference
InhibitionIC₅₀1.6 µMCaco-2 cells (Digoxin transport)
Substrate-YesL-MDR1 cells

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Mibefradil on CYP3A4 activity using human liver microsomes.

Materials:

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Mibefradil in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of Mibefradil in phosphate buffer.

    • Prepare the CYP3A4 substrate stock solution.

    • Prepare the HLM suspension in phosphate buffer.

  • Pre-incubation (for time-dependent inhibition):

    • In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and Mibefradil at various concentrations.

    • Pre-incubate at 37°C for a defined period (e.g., 30 minutes).

  • Initiate Reaction:

    • Add the CYP3A4 substrate to the pre-incubation mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Mibefradil concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Mibefradil concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: P-glycoprotein (P-gp) Substrate and Inhibition Assay (Caco-2 Cells)

This protocol describes how to assess if Mibefradil is a P-gp substrate and its potential to inhibit P-gp-mediated transport using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Mibefradil

  • Known P-gp substrate (e.g., digoxin)

  • Known P-gp inhibitor (e.g., verapamil) as a positive control

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Substrate Assessment):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add Mibefradil to either the apical (A) or basolateral (B) chamber.

    • At specified time points, collect samples from the receiver chamber (B for A-to-B transport; A for B-to-A transport).

    • Analyze the concentration of Mibefradil in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that Mibefradil is a P-gp substrate.

  • Inhibition Experiment:

    • Pre-incubate the Caco-2 monolayers with various concentrations of Mibefradil on both the apical and basolateral sides.

    • Add a known P-gp substrate (e.g., digoxin) to the apical chamber.

    • Perform the transport experiment as described above, measuring the transport of the P-gp substrate in the presence of Mibefradil.

    • A significant increase in the A-to-B transport of the P-gp substrate in the presence of Mibefradil indicates P-gp inhibition.

    • Calculate the IC₅₀ of Mibefradil for P-gp inhibition.

Troubleshooting Guides and FAQs

CYP450 Inhibition Assays

Q1: My IC₅₀ value for Mibefradil is significantly different from the published values. What could be the reason?

A1: Several factors can influence IC₅₀ values:

  • Microsomal Protein Concentration: High protein concentrations can lead to non-specific binding of the inhibitor, reducing its free concentration and resulting in a higher apparent IC₅₀.

  • Substrate Choice and Concentration: The IC₅₀ value can be substrate-dependent. Ensure you are using a substrate concentration at or below its Km value.

  • Incubation Time: For mechanism-based inhibitors like Mibefradil, the IC₅₀ will decrease with longer pre-incubation times. Ensure your pre-incubation and incubation times are consistent and clearly reported.

  • Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) used to dissolve Mibefradil should be kept low (typically <0.5%) as it can inhibit CYP activity.

  • Lot-to-lot Variability of Microsomes: Different batches of human liver microsomes can have varying levels of CYP3A4 activity.

Q2: I am observing a high degree of variability between my replicate experiments. How can I improve reproducibility?

A2:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of concentrated solutions.

  • Temperature Control: Maintain a constant temperature of 37°C throughout the incubation steps.

  • Mixing: Thoroughly mix all components of the reaction mixture.

  • Timing: Precisely control the timing of pre-incubation, reaction initiation, and termination.

  • Positive Controls: Include a known, potent inhibitor of CYP3A4 (e.g., ketoconazole) in each experiment to assess the assay's performance.

P-glycoprotein (P-gp) Assays

Q3: The TEER values of my Caco-2 cell monolayers are low or inconsistent. What should I do?

A3:

  • Cell Seeding Density: Optimize the initial cell seeding density. Too low a density will result in incomplete monolayer formation, while too high a density can lead to multilayering and inconsistent TEER values.

  • Cell Passage Number: Use Caco-2 cells within a defined passage number range, as their characteristics can change with excessive passaging.

  • Culture Conditions: Ensure consistent and optimal cell culture conditions, including medium composition, pH, and CO₂ levels.

  • Edge Effects: Be aware of potential "edge effects" in multi-well plates, where wells at the edge of the plate may behave differently. Consider not using the outer wells for critical experiments.

Q4: My positive control inhibitor (e.g., verapamil) is not showing the expected level of P-gp inhibition.

A4:

  • Inhibitor Concentration: Verify the concentration and purity of your inhibitor stock solution.

  • P-gp Expression Levels: The level of P-gp expression in Caco-2 cells can vary. If expression is low, the inhibitory effect of your positive control may be less pronounced. You can assess P-gp expression by Western blotting or qPCR.

  • Substrate Choice: Ensure you are using a well-characterized P-gp substrate.

  • Cell Health: Poor cell health can affect transporter function. Monitor cell morphology and viability.

Visualizations

Mibefradil_DDI_Mechanism cluster_cyp CYP3A4 Inhibition cluster_pgp P-gp Interaction Mibefradil Mibefradil ReactiveMetabolite Reactive Metabolite Mibefradil->ReactiveMetabolite Metabolism by CYP3A4 CYP3A4_inactive Inactive CYP3A4 (Heme Destruction) ReactiveMetabolite->CYP3A4_inactive Irreversible Inactivation CYP3A4_active Active CYP3A4 IncreasedConcentration Increased Plasma Concentration of Substrate Drug CYP3A4_active->IncreasedConcentration Metabolism Blocked Mibefradil_pgp Mibefradil Pgp P-glycoprotein (P-gp) Mibefradil_pgp->Pgp Inhibition Absorption Increased Absorption of Substrate Drug Drug_Substrate Co-administered P-gp Substrate Drug_Substrate->Pgp Efflux Blocked CoAdminDrug Co-administered CYP3A4 Substrate

Caption: Mibefradil's dual mechanism of drug-drug interactions.

CYP3A4_Inhibition_Workflow start Start: Prepare Reagents preincubation Pre-incubate HLM with Mibefradil (37°C) start->preincubation initiate Initiate reaction with CYP3A4 substrate and NADPH preincubation->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate reaction with cold solvent incubate->terminate process Centrifuge and collect supernatant terminate->process analyze Analyze metabolite formation by LC-MS/MS process->analyze calculate Calculate % Inhibition and IC50 analyze->calculate

Caption: Experimental workflow for CYP3A4 inhibition assay.

Pgp_Assay_Workflow start Start: Culture Caco-2 cells on Transwells teer Monitor monolayer integrity (TEER) start->teer transport_exp Perform bidirectional transport experiment with Mibefradil teer->transport_exp inhibition_exp Perform transport of P-gp substrate with Mibefradil as inhibitor teer->inhibition_exp analyze_sub Analyze Mibefradil concentration by LC-MS/MS transport_exp->analyze_sub calc_papp Calculate Papp and Efflux Ratio analyze_sub->calc_papp is_substrate Is Efflux Ratio > 2? calc_papp->is_substrate analyze_inh Analyze substrate concentration by LC-MS/MS inhibition_exp->analyze_inh calc_ic50 Calculate IC50 for P-gp inhibition analyze_inh->calc_ic50 is_substrate->inhibition_exp No/Proceed substrate_yes Mibefradil is a P-gp substrate is_substrate->substrate_yes Yes

Caption: Workflow for P-glycoprotein substrate and inhibition assay.

References

Technical Support Center: Mibefradil and Cell Cycle Progression Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Mibefradil (B1662139) in cell cycle progression assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mibefradil?

A1: Mibefradil is primarily known as a nonselective calcium channel blocker with a higher affinity for T-type (low-voltage-activated) calcium channels over L-type (high-voltage-activated) channels.[1][2] By inhibiting these channels, it disrupts calcium ion influx, which is a critical signaling event for numerous cellular processes, including cell cycle progression.[1] Additionally, research has shown that Mibefradil can also block Orai store-operated calcium channels, which contributes to its effects on cell growth and death.[3][4]

Q2: How does Mibefradil typically affect cell cycle progression?

A2: Mibefradil has been shown to arrest cell cycle progression, primarily at the G0/G1 phase.[4][5] This is achieved by preventing cells from crossing the G1/S checkpoint, leading to an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phase populations.[5][6]

Q3: What is a recommended working concentration for Mibefradil in cell culture experiments?

A3: The optimal concentration of Mibefradil is cell-line dependent. However, studies have demonstrated effective G1 arrest at concentrations ranging from 5 µM to 10 µM in various cancer cell lines, including prostate, neuroblastoma, and breast cancer.[5][7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. At higher concentrations (>25-50 µM), Mibefradil may induce apoptosis or necrosis.[4][7]

Q4: What are the potential off-target effects of Mibefradil that could influence experimental results?

A4: Besides its primary action on T-type calcium channels, Mibefradil can also inhibit Orai channels, which regulate store-operated calcium entry.[3][4] At higher concentrations, it may also inhibit calcium release from the endoplasmic reticulum.[3][4] Furthermore, some studies indicate it can affect Ca(2+)- and volume-activated Cl- channels, which could indirectly impact cell proliferation.[8] Researchers should be aware of these potential off-target effects when interpreting their data.

Q5: Can Mibefradil induce cell death? How can I differentiate between cell cycle arrest and apoptosis?

A5: Yes, particularly at higher concentrations, Mibefradil can induce apoptosis and in some cases, necrosis.[3][7] To distinguish between cytostatic (cell cycle arrest) and cytotoxic (cell death) effects, it is recommended to perform concurrent assays. For example, cell cycle analysis using propidium (B1200493) iodide (PI) staining can be combined with an apoptosis assay, such as Annexin V/PI staining. Annexin V will identify apoptotic cells, allowing you to quantify cell death separately from the cell cycle distribution of the remaining viable cells.

Data Summary

Table 1: Effect of Mibefradil on Cell Cycle Distribution in Various Cancer Cell Lines

Cell LineMibefradil ConcentrationTreatment DurationChange in G0/G1 Phase (%)Change in S Phase (%)Change in G2/M Phase (%)Reference
PC-3 (Prostate)10 µM24 hours▲ Increased from 33.1% to 60.9%▼ Decreased from 36.3% to 23.2%▼ Decreased from 29.7% to 14.9%[5]
SK-N-SH (Neuroblastoma)5 µM24 hours▲ Increased from 48.7% to 60.7%▼ Decreased from 39.1% to 19.2%▲ Increased from 11.2% to 21.4%[5]
MDA-MB-231 (Breast)10 µM24 hours▲ G0/G1 fraction increased▼ S and G2/M fractions decreased▼ S and G2/M fractions decreased[5]
HK-2 (Kidney)1-5 µMNot Specified▲ Increased percentage of cells▼ Decreased percentage of cells▼ Decreased percentage of cells[4]

Note: ▲ indicates an increase, and ▼ indicates a decrease in the cell population in the respective phase.

Troubleshooting Guides

Problem 1: No observable G1 arrest after Mibefradil treatment.

Possible Cause Recommended Solution
Suboptimal Drug Concentration Perform a dose-response curve (e.g., 1 µM to 20 µM) to determine the optimal concentration for your cell line.[7]
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration for observing cell cycle arrest.[5]
Cell Line Insensitivity Confirm that your cell line expresses T-type calcium channels.[7] If not, Mibefradil may not be the appropriate compound for inducing G1 arrest in your model.
Rapid Drug Degradation Prepare fresh stock solutions of Mibefradil and dilute to the final working concentration immediately before each experiment.

Problem 2: High levels of unexpected cell death observed in the assay.

Possible Cause Recommended Solution
Mibefradil Concentration is Too High Lower the concentration of Mibefradil. High concentrations can lead to cytotoxicity through apoptosis or necrosis.[4][7]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control.[9]
Confounding Cytotoxicity with Arrest Perform an apoptosis assay (e.g., Annexin V/PI staining) in parallel with your cell cycle analysis to clearly distinguish and quantify apoptotic cells.

Problem 3: Inconsistent or variable results between experiments.

Possible Cause Recommended Solution
Variability in Cell Health/Confluency Standardize your cell culture practices. Seed cells at the same density for each experiment and apply the Mibefradil treatment at a consistent level of confluency.
Inaccurate Cell Counting/Gating Ensure your flow cytometer is properly calibrated.[10] Use a consistent gating strategy for all samples to define G0/G1, S, and G2/M phases. Exclude doublets and debris from your analysis.[10]
Mibefradil Solution Instability Aliquot your stock solution after preparation and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

G1 Mibefradil Mibefradil T_type T-type Ca²⁺ Channels Mibefradil->T_type Inhibits Orai Orai Channels Mibefradil->Orai Inhibits G1_S_transition G1/S Checkpoint Progression Mibefradil->G1_S_transition Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx Orai->Ca_influx Signaling Ca²⁺-dependent Signaling Pathways Ca_influx->Signaling Activates Signaling->G1_S_transition Promotes G1_Arrest G1 Phase Arrest

Caption: Mibefradil's mechanism leading to G1 phase cell cycle arrest.

G2 cluster_prep Preparation cluster_treat Treatment cluster_harvest Harvest & Staining cluster_analysis Analysis Seed Seed Cells Culture Culture to Desired Confluency Seed->Culture Treat_Mib Treat with Mibefradil Culture->Treat_Mib Treat_Veh Treat with Vehicle Control Culture->Treat_Veh Harvest Harvest & Fix Cells Treat_Mib->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Flow Analyze via Flow Cytometry Stain->Flow Data Gate & Quantify Cell Cycle Phases Flow->Data

Caption: Experimental workflow for cell cycle analysis with Mibefradil.

G3 node_sol node_sol start High Cell Death Observed? q1 Is Mibefradil Concentration >10µM? start->q1 q2 Is Vehicle Control Also Toxic? q1->q2 No sol1 Lower Mibefradil Concentration q1->sol1 Yes q3 Is Apoptosis Confirmed (e.g., via Annexin V)? q2->q3 No sol2 Check Solvent Concentration/Lot q2->sol2 Yes sol3 Characterize Apoptotic Effect as a Primary Outcome q3->sol3 Yes sol4 Investigate Necrosis or other death pathways q3->sol4 No

Caption: Troubleshooting decision tree for high cell death.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of harvesting.

  • Mibefradil Treatment: Treat cells with the desired concentrations of Mibefradil and a vehicle control for the predetermined duration (e.g., 24 hours).

  • Harvesting:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use a low flow rate to improve resolution.[11]

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell clumps.

    • Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay by Annexin V and PI Staining

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.

  • Harvesting:

    • Collect both the supernatant (containing floating/dead cells) and the adherent cells (after gentle trypsinization).

    • Centrifuge the combined cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Quantify the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Mibefradil dihydrochloride hydrate solution filtration and sterilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the filtration and sterilization of Mibefradil dihydrochloride (B599025) hydrate (B1144303) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a Mibefradil dihydrochloride hydrate solution for sterile filtration?

A1: this compound is soluble in both water and DMSO. For aqueous solutions, sterile Water for Injection (WFI) is recommended. Solubility in water is reported to be ≥10 mg/mL, and can be as high as 150 mg/mL with the aid of ultrasonication[1][2]. It is also soluble in DMSO at concentrations up to 100 mM[3][4]. The choice of solvent will depend on the specific requirements of your experiment.

Q2: What is the stability of this compound in solution?

A2: Prepared solutions of this compound are reported to be stable for up to one month when stored in tightly sealed aliquots at -20°C[3]. Some sources suggest storing the solution under nitrogen and away from moisture for optimal stability[1]. It is recommended to prepare solutions fresh when possible and to visually inspect for any precipitation before use[3].

Q3: Is this compound heat-labile?

Q4: What type of filter membrane should I use for sterile filtering a this compound solution?

A4: For aqueous solutions, a hydrophilic sterile syringe filter with a pore size of 0.22 µm is recommended[1]. Commonly used hydrophilic membranes include polyethersulfone (PES), polyvinylidene fluoride (B91410) (PVDF), and cellulose (B213188) acetate (B1210297) (CA)[7][8]. To minimize potential adsorption of the compound to the filter membrane, it is advisable to select a filter with low protein/drug binding characteristics. Polypropylene (PP) and polytetrafluoroethylene (PTFE) filters generally exhibit lower drug adsorption for hydrophobic compounds[1][2]. Given that Mibefradil has hydrophobic properties, a hydrophilic PTFE or a low-binding hydrophilic membrane like PES would be a suitable choice to evaluate.

Q5: Can I sterilize a this compound solution by autoclaving?

A5: Autoclaving (moist heat sterilization) is a common and effective sterilization method, but it may not be suitable for heat-labile compounds[7][9]. Since the thermal stability of this compound is not well-documented, autoclaving could potentially lead to degradation of the compound. High-temperature, short-time (HTST) sterilization is a potential alternative for some heat-sensitive drugs, but this requires specialized equipment[9]. Unless the thermal stability has been confirmed, sterile filtration is the safer and more common method for such solutions[5][6].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in solution before filtration - Solution is supersaturated.- Temperature of the solution has decreased after dissolution (especially if sonication was used).- pH of the solution is not optimal for solubility.- Gently warm the solution and/or sonicate to redissolve the precipitate.- Prepare a less concentrated solution.- Ensure the pH of the aqueous solvent is suitable for maintaining the solubility of the hydrochloride salt.
Filter clogging or slow flow rate - High concentration of the drug solution.- Presence of undissolved particulates.- Inappropriate filter membrane for the solvent.- High viscosity of the solution.- Dilute the solution to a lower concentration.- Pre-filter the solution with a larger pore size filter (e.g., 0.45 µm) before the final 0.22 µm sterile filtration.- Ensure the chosen filter membrane is compatible with your solvent (e.g., hydrophilic for aqueous solutions).- Apply gentle and consistent pressure during filtration.
Loss of compound/potency after filtration - Adsorption of Mibefradil to the filter membrane.- Use a low-drug-binding filter membrane such as hydrophilic PTFE or PES.- Before filtering the entire batch, saturate the filter by discarding the first portion of the filtrate (e.g., the first 0.5-1 mL for a small volume).- Quantify the concentration of Mibefradil before and after filtration to determine the extent of loss and select the most suitable filter.
Contamination of the filtered solution - Non-sterile handling technique.- Compromised filter integrity.- Improperly sterilized equipment.- Perform all filtration steps in a laminar flow hood using aseptic techniques.- Visually inspect the filter for any damage before use.- Perform a bubble point test to check the integrity of the filter membrane if your setup allows.- Ensure all syringes, containers, and other equipment are sterile.

Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotesReference(s)
Water>20 mg/mL-[2][10]
Water50 mM-[3][4]
Water150 mg/mLRequires sonication[1]
DMSO50 mg/mLRequires sonication; use newly opened DMSO[1]
DMSO100 mM-[3][4]

Table 2: Solution Stability of this compound

Storage TemperatureDurationConditionsReference(s)
-20°CUp to 1 monthTightly sealed aliquots[3]
-80°CUp to 6 monthsStored under nitrogen, away from moisture[1]

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous this compound Solution

1. Materials:

  • This compound powder
  • Sterile Water for Injection (WFI)
  • Sterile, low-binding hydrophilic syringe filter (0.22 µm pore size, e.g., PES or hydrophilic PTFE)
  • Sterile Luer-Lok syringe
  • Sterile collection vial
  • Calibrated balance
  • Sterile spatula
  • Ultrasonic bath (optional)
  • Laminar flow hood

2. Procedure:

  • Perform all subsequent steps within a laminar flow hood using aseptic technique.
  • Weigh the desired amount of this compound powder using a sterile spatula and a calibrated balance.
  • Transfer the powder to a sterile container.
  • Add the calculated volume of sterile WFI to achieve the desired concentration.
  • If necessary, facilitate dissolution by vortexing or using a sterile magnetic stir bar. For higher concentrations, sonication in a sterile water bath may be required[1]. If using sonication, be mindful of potential temperature increases and allow the solution to return to room temperature.
  • Visually inspect the solution to ensure complete dissolution.
  • Draw the solution into a sterile Luer-Lok syringe.
  • Aseptically attach a sterile 0.22 µm low-binding hydrophilic syringe filter to the syringe.
  • To minimize loss due to adsorption, discard the initial small volume of the filtrate (e.g., approximately 2-3% of the total volume).
  • Filter the remaining solution into a sterile collection vial, applying gentle and steady pressure.
  • Cap the sterile collection vial tightly and label it appropriately with the compound name, concentration, date, and your initials.
  • Store the sterile solution at -20°C for up to one month or at -80°C for up to six months[1][3].

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_filter Sterile Filtration cluster_store Storage weigh Weigh Mibefradil Powder dissolve Dissolve in Sterile WFI weigh->dissolve sonicate Sonicate (if needed) dissolve->sonicate draw Draw into Syringe sonicate->draw attach Attach 0.22µm Filter draw->attach filter Filter into Sterile Vial attach->filter store Store at -20°C or -80°C filter->store

Caption: Workflow for preparing a sterile Mibefradil solution.

troubleshooting_filtration cluster_clogging Clogging Solutions cluster_loss Loss Solutions cluster_contamination Contamination Solutions start Filtration Issue? clogging Slow Flow / Clogging start->clogging Yes loss Low Yield / Potency start->loss Yes contamination Contamination start->contamination Yes dilute Dilute Solution clogging->dilute prefilter Prefilter (0.45µm) clogging->prefilter check_membrane Check Membrane Compatibility clogging->check_membrane low_binding Use Low-Binding Filter (PES/PTFE) loss->low_binding saturate Saturate Filter First loss->saturate quantify Quantify Loss loss->quantify aseptic Use Aseptic Technique contamination->aseptic integrity Check Filter Integrity contamination->integrity sterile_equip Use Sterile Equipment contamination->sterile_equip

Caption: Troubleshooting logic for Mibefradil solution filtration.

References

Validation & Comparative

Mibefradil and Ethosuximide: A Comparative Analysis of Their Effects on Orai Channels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential effects of Mibefradil and Ethosuximide on Orai channel function, supported by experimental data and protocols.

Introduction

Orai channels are crucial components of store-operated calcium entry (SOCE), a fundamental Ca2+ influx pathway in numerous cell types that governs a wide array of physiological processes, including gene transcription, cell proliferation, and immune responses.[1] The activation of Orai channels is orchestrated by the stromal interaction molecule (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor that, upon depletion of ER Ca2+ stores, translocates to the plasma membrane to gate Orai channels.[1] Given their significant role in cellular signaling, Orai channels have emerged as promising therapeutic targets for various pathologies, including cancers and autoimmune diseases. This guide provides a detailed comparison of the effects of two T-type Ca2+ channel blockers, Mibefradil and Ethosuximide, on the function of Orai channels. While both compounds are known to modulate Ca2+ signaling, their actions on Orai channels are strikingly different. Mibefradil has been identified as a potent blocker of all three Orai isoforms, whereas Ethosuximide exhibits minimal to no inhibitory effect.[2][3]

Mibefradil: A Potent Orai Channel Blocker

Ethosuximide: Minimal to No Effect on Orai Channels

In stark contrast to Mibefradil, Ethosuximide, an anticonvulsant medication primarily used for the treatment of absence seizures, has been found to have no or minimal effects on Orai channels.[2][3] Ethosuximide's primary mechanism of action is the blockade of T-type calcium channels in the thalamus.[7][8][9][10] Studies comparing the effects of different T-type Ca2+ channel blockers have revealed that the inhibitory action on Orai channels is structure-dependent, and the chemical structure of Ethosuximide does not favor interaction with Orai channels.[2][3] This lack of activity on Orai channels clearly distinguishes its pharmacological profile from that of Mibefradil.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the quantitative data on the inhibitory effects of Mibefradil on Orai channel isoforms. No significant inhibitory data is available for Ethosuximide due to its lack of effect.

DrugOrai IsoformIC50 Value (μM)
MibefradilOrai152.6[2][3]
Orai214.1[2][3]
Orai33.8[2][3]
EthosuximideOrai1, Orai2, Orai3No significant inhibition reported[2][3]

Experimental Protocols

The key experimental findings cited in this guide were primarily derived using the following methodologies:

Cell Line and Orai Channel Expression:

  • Cell Line: Human Embryonic Kidney (HEK) 293 T-REx cells were used. These cells are suitable for stable and inducible expression of exogenous proteins.[2][3]

Electrophysiology:

  • Technique: Whole-cell and excised-membrane (outside-out) patch-clamp techniques were employed to record Orai currents.[2][3]

Calcium Imaging:

  • Technique: Intracellular Ca2+ concentrations ([Ca2+]i) were measured using the ratiometric fluorescent Ca2+ indicator Fura-PE3/AM.[2][3]

  • Measurement of SOCE: Cells were first perfused with a Ca2+-free solution to establish a baseline. Thapsigargin (B1683126) was then added to deplete ER Ca2+ stores, followed by the reintroduction of extracellular Ca2+ to measure SOCE.

Visualizing the Mechanisms

To better understand the signaling pathway and experimental procedures, the following diagrams have been generated.

G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca2+ bound) STIM1_active STIM1 (Ca2+ unbound) STIM1_inactive->STIM1_active Ca2+ depletion Orai Orai Channel (Closed) STIM1_active->Orai Translocates & Binds Ca_store Ca2+ Store Ca_store->STIM1_inactive High [Ca2+] Orai_open Orai Channel (Open) Orai->Orai_open Gating Ca_influx Cytosolic Ca2+ Increase Orai_open->Ca_influx Ca2+ Influx Thapsigargin Thapsigargin Thapsigargin->Ca_store Depletes Mibefradil Mibefradil Mibefradil->Orai_open Blocks

Caption: Store-Operated Calcium Entry (SOCE) pathway and Mibefradil's point of inhibition.

G cluster_setup Cell Preparation & Transfection cluster_exp Experimentation cluster_analysis Data Analysis HEK293 HEK293 T-REx Cells STIM1_stable Stable STIM1 Expression HEK293->STIM1_stable Orai_transfection Transfection with Tetracycline-inducible Orai1/2/3 Vectors STIM1_stable->Orai_transfection Induction Induce Orai Expression (Tetracycline) Orai_transfection->Induction Patch_Clamp Whole-Cell Patch Clamp Induction->Patch_Clamp Ca_Imaging Fura-PE3/AM Calcium Imaging Induction->Ca_Imaging Drug_Application Application of Mibefradil or Ethosuximide Patch_Clamp->Drug_Application Ca_Imaging->Drug_Application Current_Analysis Analysis of Orai Currents Drug_Application->Current_Analysis IC50 IC50 Determination Current_Analysis->IC50

Caption: Experimental workflow for assessing drug effects on Orai channels.

References

Mibefradil's Anti-Proliferative Efficacy Across Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mibefradil's anti-proliferative effects against other agents in various cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.

Mibefradil (B1662139), originally developed as a T-type calcium channel blocker for hypertension, has been repurposed as a potential anti-cancer agent.[1][2] Its ability to inhibit cell proliferation has been observed in a range of cancer cell lines, including those from glioblastoma, medulloblastoma, leukemia, and breast cancer.[3][4][5][6] This guide summarizes the quantitative data on Mibefradil's efficacy, compares it with other anti-proliferative compounds, and provides detailed experimental protocols for the key assays cited.

Comparative Anti-Proliferative Activity of Mibefradil

Mibefradil's primary mechanism of action in cancer is linked to its ability to block T-type calcium channels, which are often aberrantly expressed in cancer cells and play a role in cell cycle progression and proliferation.[5] However, research also indicates that Mibefradil can block Orai store-operated calcium channels, suggesting a broader pharmacological profile relevant to its anti-cancer activity.[7][8]

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Mibefradil in various cancer cell lines, alongside comparative data for other anti-proliferative agents where available.

Cancer TypeCell LineMibefradil IC50 (µM)Alternative CompoundAlternative Compound IC50 (µM)Reference
Retinoblastoma Y790.6 - 1.5Pimozide (B1677891)0.6 - 1.5[6][9]
WERI-Rb10.6 - 1.5Pimozide0.6 - 1.5[6][9]
Breast Cancer MCF70.6 - 1.5Pimozide0.6 - 1.5[6][9]
Glioma C65Pimozide8[6][9]
Ovarian Cancer A278024.23--[10]
A2780/Taxol35.26--[10]

Table 1: Comparative IC50 Values of Mibefradil and Pimozide in Various Cancer Cell Lines. This table highlights the comparable potency of Mibefradil and Pimozide in retinoblastoma and breast cancer cell lines, while showing a slightly higher potency for Mibefradil in a glioma cell line.

CompoundOrai1 IC50 (µM)Orai2 IC50 (µM)Orai3 IC50 (µM)Reference
Mibefradil 52.614.13.8[7][11]
Ethosuximide (B1671622) No or minimal effectNo or minimal effectNo or minimal effect[7][11]
ML218 No or minimal effectNo or minimal effectNo or minimal effect[7][11]

Table 2: Mibefradil's Inhibitory Effect on Orai Channels Compared to Other T-type Ca2+ Channel Blockers. This table demonstrates Mibefradil's potent, structure-related inhibition of Orai channels, an effect not observed with other T-type calcium channel blockers like ethosuximide and ML218.[7][11]

Signaling Pathways and Cellular Effects

Mibefradil's anti-proliferative effects are mediated through various cellular mechanisms, including cell cycle arrest and induction of apoptosis. In leukemia cell lines, Mibefradil has been shown to halt the progression from the G1 to the S phase of the cell cycle and to promote apoptosis.[5] This is associated with a reduction in the phosphorylation of ERK1/2.[5] In triple-negative breast cancer cells, Mibefradil's anti-cancer activity is linked to targeting AURKA, leading to apoptosis and cell cycle arrest.[4][12]

Below are diagrams illustrating the experimental workflow for assessing cell viability and the signaling pathway implicated in Mibefradil's action in leukemia.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cell Viability Assay seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add Mibefradil or Alternative Compound incubate_24h->add_drug incubate_drug Incubate for 48-72h add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance at 570nm add_solubilization->read_absorbance

Experimental workflow for a typical cell viability assay.

Mibefradil_Signaling_Pathway Mibefradil Mibefradil T_type_Ca_Channel T-type Ca2+ Channel Mibefradil->T_type_Ca_Channel inhibits ERK1_2_Phos Reduced Phosphorylation of ERK1/2 T_type_Ca_Channel->ERK1_2_Phos leads to Proliferation Decreased Proliferation ERK1_2_Phos->Proliferation Apoptosis Increased Apoptosis ERK1_2_Phos->Apoptosis

Mibefradil's effect on the ERK1/2 pathway in leukemia cells.

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Treat the cells with varying concentrations of Mibefradil or other compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.[7][8][9]

  • Cell Harvest: Harvest treated and untreated cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.

Apoptosis Detection (Western Blot for Cleaved Caspases)

Western blotting is used to detect the cleavage of caspases, a hallmark of apoptosis.[1][5]

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3 or other apoptotic markers, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Mibefradil: A Comparative Efficacy Analysis Against Other CaV3.2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mibefradil's efficacy as a CaV3.2 T-type calcium channel inhibitor against other notable compounds. The information is supported by experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding of their respective pharmacological profiles.

Mibefradil was a pharmaceutical agent used for treating hypertension and chronic angina pectoris, functioning as a nonselective calcium channel blocker with a notable preference for T-type over L-type calcium channels.[1][2] It was, however, voluntarily withdrawn from the market due to significant drug-drug interactions stemming from its potent inhibition of cytochrome P450 enzymes.[3] Despite its clinical discontinuation, Mibefradil remains a valuable tool in preclinical research for studying T-type calcium channel function.

The CaV3.2 isoform of T-type calcium channels is a critical regulator of neuronal excitability and is predominantly expressed in peripheral sensory neurons.[4] Its upregulation in pathological states like neuropathic and inflammatory pain makes it a compelling therapeutic target for novel analgesics.[4][5] This guide compares Mibefradil with other preclinical and investigational CaV3.2 inhibitors to assess their relative potency and selectivity.

Data Presentation: Quantitative Efficacy and Selectivity

The inhibitory potency and selectivity of Mibefradil and other compounds against CaV3.2 and other ion channels are summarized below. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell type, temperature, and holding potential can significantly influence the results.

Table 1: Inhibitory Potency (IC50) against CaV3.2 T-type Calcium Channels

CompoundIC50 (µM)Holding PotentialExperimental MethodCell Line/SystemReference(s)
Mibefradil 0.25N/ACa2+ Influx AssayRecombinant cell line expressing CaV3.2[2][3]
1.0-80 mVWhole-cell Patch ClampBovine adrenal zona fasciculata (AZF) cells[3]
0.17-60 mVWhole-cell Patch ClampBovine adrenal zona fasciculata (AZF) cells[3]
2.7N/AN/AT-type channels[6][7]
Z944 0.05 - 0.265N/AFLIPR Assay / Patch ClampHuman CaV3.2 expressing cells[8][9][10]
ML218 0.15 - 0.31N/ACa2+ Flux / Patch ClampHuman CaV3.2 expressing cells[11][12]
TTA-P2 0.196N/AN/ARecombinant CaV3.2[13]
Pimozide N/AN/AN/AN/A[14]
Ethosuximide Micromolar rangeN/AElectrophysiology/BindingN/A[10]

Note: The potency of Mibefradil is voltage-dependent, showing a lower IC50 at more depolarized holding potentials, which suggests a preferential binding to the inactivated state of the channel.[3]

Table 2: Selectivity Profile of CaV3.2 Inhibitors

CompoundTargetIC50 / Potency NotesReference(s)
Mibefradil L-type Ca2+ channels10-30 fold less potent than for T-type channels (IC50: 18.6 µM)[2][3]
Cytochrome P450 (2D6 & 3A4)Potent inhibitor; led to market withdrawal[3]
Various other ion channelsInhibition at micromolar concentrations[2][3]
Z944 N-type (CaV2.2) channels~70-200 fold less potent (IC50: 11 µM)[8][15]
L-type (CaV1.2) channels~100 fold less potent (IC50: 32 µM)[8]
ML218 L-type & N-type channelsNo significant inhibition[11]
hERG potassium channelsNo significant inhibition[11]
TTA-P2 High-Voltage-Activated (HVA) Ca2+ channels2-3 orders of magnitude less potent (IC50: ~165 µM)[13]
Pimozide hERG potassium channelsPotent blocker (low nanomolar IC50)[14]
Dopamine D2 receptorsHigh-affinity antagonist[14]

Signaling Pathways and Experimental Workflows

Visualizing the biological processes and experimental designs is crucial for understanding the mechanism and evaluation of these inhibitors.

CaV3_2_Signaling_Pathway cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., Inflammation, Nerve Injury) Upregulation Upregulation of CaV3.2 Expression & Activity Noxious_Stimuli->Upregulation CaV3_2 CaV3.2 Channel Activation Upregulation->CaV3_2 Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->CaV3_2 Ca_Influx Ca²+ Influx CaV3_2->Ca_Influx Action_Potential Lowered Action Potential Threshold Ca_Influx->Action_Potential Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Hyperexcitability->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal Inhibitor Mibefradil & Other Inhibitors Inhibitor->CaV3_2 Block

CaV3.2 signaling in pain perception.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing CaV3.2 or DRG Neurons) Method_Selection Method Selection Cell_Culture->Method_Selection Patch_Clamp Whole-Cell Patch-Clamp Method_Selection->Patch_Clamp Electrophysiology Calcium_Assay Calcium Influx Assay (e.g., Fura-2) Method_Selection->Calcium_Assay Fluorescence Data_Analysis Data Analysis (IC50, Selectivity) Patch_Clamp->Data_Analysis Calcium_Assay->Data_Analysis Animal_Model Animal Model of Pain (e.g., Neuropathy) Drug_Admin Compound Administration Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Von Frey) Drug_Admin->Behavioral_Test Efficacy_Eval Efficacy Evaluation Behavioral_Test->Efficacy_Eval

Workflow for CaV3.2 inhibitor characterization.

Experimental Protocols

The following are generalized protocols for the primary methods used to quantify the efficacy of CaV3.2 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel activity, allowing for direct measurement of the ion current through CaV3.2 channels in a single cell.

Objective: To measure the inhibitory effect of a compound on the CaV3.2 channel current.

General Procedure:

  • Cell Preparation: Culture cells endogenously expressing or recombinantly overexpressing CaV3.2 channels (e.g., HEK293 cells or dorsal root ganglion neurons) on glass coverslips.[4][16]

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an external (bath) solution. The external solution typically contains blockers for sodium and potassium channels to isolate calcium currents.[16][17]

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing a cesium-based salt to block potassium channels from inside the cell.[16][17]

  • Seal Formation: Approach a cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Current Recording: Clamp the cell's membrane potential at a specific holding potential (e.g., -100 mV) and apply depolarizing voltage steps to elicit CaV3.2 currents.[16]

  • Compound Application: Perfuse the chamber with the external solution containing the test compound at various concentrations. Record the current inhibition at each concentration until a steady state is reached.[4]

  • Data Analysis: Measure the peak inward current at each concentration and normalize it to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50 value.[18]

Fluorescence-Based Calcium Influx Assay

This is a higher-throughput method used to assess the function of calcium channels in a population of cells.

Objective: To measure the influx of calcium through CaV3.2 channels and its inhibition by a compound.

General Procedure:

  • Cell Preparation: Plate cells expressing CaV3.2 channels in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or the FLIPR Calcium Assay Kit).[4][19]

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a specific period.

  • Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.[19]

  • Channel Activation: Induce channel opening and calcium influx by adding a depolarizing stimulus (e.g., a solution with high potassium concentration).[4]

  • Data Analysis: The change in fluorescence intensity upon stimulation corresponds to the amount of calcium influx. Determine the IC50 value by analyzing the concentration-dependent inhibition of the fluorescence signal.[19]

Conclusion

The comparative analysis reveals a clear distinction between Mibefradil and more recently developed CaV3.2 inhibitors. While Mibefradil is a potent T-type calcium channel blocker, its utility is hampered by a lack of selectivity against other ion channels and, most critically, its off-target inhibition of cytochrome P450 enzymes, which led to its market withdrawal.[2][3]

In contrast, compounds like Z944, ML218, and TTA-P2 demonstrate significantly higher selectivity for T-type channels over other voltage-gated calcium channels, such as L-type and N-type, and show a cleaner off-target profile.[8][11][13] For instance, ML218 shows no significant inhibition of hERG channels, a major advantage given the cardiotoxicity concerns associated with hERG blockade.[11][14] These newer agents represent more precise pharmacological tools for investigating the specific roles of CaV3.2 channels.

For researchers and drug development professionals, while Mibefradil can still serve as a reference compound, the superior selectivity of inhibitors like Z944 and ML218 makes them more suitable for delineating the specific contributions of CaV3.2 in physiological and pathological processes, particularly in the pursuit of novel therapeutics for conditions such as chronic pain.[20]

References

A Comparative Analysis of Mibefradil and Thapsigargin on Intracellular Calcium Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanisms by which compounds modulate intracellular calcium ([Ca2+]i) is paramount. Mibefradil and Thapsigargin (B1683126) are two widely utilized research tools that, despite both altering [Ca2+]i, do so through fundamentally different pathways. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed protocols for analysis.

Primary Mechanisms of Action

Mibefradil is a calcium channel antagonist, originally developed for treating hypertension. Its primary action is to block the influx of extracellular calcium into the cell. It exhibits a degree of selectivity, inhibiting low-voltage-activated T-type calcium channels, high-voltage-activated L-type calcium channels, and store-operated Orai channels.[1][2][3] By blocking these channels, Mibefradil effectively reduces the elevation of cytosolic calcium that would normally result from their opening. However, at higher micromolar concentrations, Mibefradil has been shown to induce an increase in intracellular calcium by activating phospholipase C (PLC) and stimulating the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor on the endoplasmic reticulum (ER), causing a release of calcium from intracellular stores.[4][5]

Thapsigargin , in contrast, is a sesquiterpene lactone that acts as a potent and specific non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[6][7][8] The SERCA pump is responsible for actively transporting calcium from the cytosol back into the ER lumen, maintaining a low resting cytosolic calcium concentration. By inhibiting SERCA, Thapsigargin prevents this reuptake.[8][9] This leads to a passive "leak" of calcium from the ER into the cytosol, causing a depletion of intracellular stores and a significant, often prolonged, increase in cytosolic calcium concentration.[6][10] This store depletion can secondarily trigger store-operated calcium entry (SOCE) at the plasma membrane, allowing further calcium influx from the extracellular space.[6]

Signaling Pathway Diagrams

The distinct mechanisms of Mibefradil and Thapsigargin are illustrated in the signaling pathways below.

Mibefradil_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ T_channel T-type Ca²⁺ Channel Ca_ext->T_channel Influx L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx Orai_channel Orai Channel (SOCE) Ca_ext->Orai_channel Influx Ca_cyt [Ca²⁺]i T_channel->Ca_cyt L_channel->Ca_cyt Orai_channel->Ca_cyt PLC PLC IP3 IP₃ PLC->IP3 Generates Mib_high Mibefradil (>10 µM) Mib_high->PLC Activates IP3R IP₃ Receptor IP3->IP3R Activates Ca_er Ca²⁺ Store Ca_er->Ca_cyt Release Mib_low Mibefradil (nM - low µM) Mib_low->T_channel Blocks Mib_low->L_channel Blocks Mib_low->Orai_channel Blocks

Caption: Mibefradil's dual-action mechanism on intracellular calcium.

Thapsigargin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai_channel Orai Channel (SOCE) Ca_ext->Orai_channel Influx Ca_cyt [Ca²⁺]i ↑ Orai_channel->Ca_cyt SERCA SERCA Pump Ca_cyt->SERCA Reuptake Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits Ca_er Ca²⁺ Store (Depleted) SERCA->Ca_er Ca_er->Orai_channel Ca_er->Ca_cyt Passive Leak

Caption: Thapsigargin's mechanism via SERCA pump inhibition.

Quantitative Data Comparison

The following table summarizes key quantitative data regarding the effects of Mibefradil and Thapsigargin on intracellular calcium channels and concentrations.

ParameterMibefradilThapsigarginReference(s)
Primary Target T-type, L-type, and Orai Ca²⁺ channelsSarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)[1][3][6]
Effect on [Ca²⁺]i Blocks influx at low conc. Induces release from ER at high conc.Increases by blocking reuptake into ER/SR[2][4][6]
IC₅₀ (T-type channels) ~0.1 µM (in rat atrial cells)Not Applicable[2]
IC₅₀ (L-type channels) ~0.1 µM to 3 µM (voltage-dependent)Not Applicable[2]
IC₅₀ (Orai channels) 3.8 µM (Orai3) to 52.6 µM (Orai1)Not Applicable[3][11]
EC₅₀ (Ca²⁺ Pumping Inhibition) Not Applicable~10 nM[10]
Observed [Ca²⁺]i Change Induces [Ca²⁺]i increase at >10 µMTransiently doubles resting [Ca²⁺]i (e.g., 0.15 µM to 0.3 µM)[4][10]

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol provides a standard method for measuring changes in [Ca²⁺]i in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.[12][13]

1. Reagent Preparation:

  • Hanks' Balanced Salt Solution (HBSS): Prepare a 1x working solution containing 1.3 mM CaCl₂, 5.5 mM D-glucose, and 4.2 mM NaHCO₃. Adjust pH to 7.4.

  • Fura-2 AM Stock Solution: Dissolve Fura-2 AM powder in cell-culture grade DMSO to a stock concentration of 1-5 mM.

  • Loading Solution: Immediately before use, dilute the Fura-2 AM stock solution in serum-free cell culture medium or HBSS to a final working concentration of 2-5 µM. To aid in dye solubilization and prevent compartmentalization, add Pluronic F-127 to a final concentration of ~0.02%.[12] To improve dye retention in certain cell types, an anion-transport inhibitor like Probenecid can be added (final concentration ~2.5 mM).[12]

2. Cell Preparation and Dye Loading:

  • Culture cells on glass coverslips or in multi-well plates to ~80-90% confluency.[12]

  • Remove the culture medium and wash the cells once with HBSS.

  • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal loading time should be determined empirically for each cell type.[12]

3. Measurement of [Ca²⁺]i:

  • After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Mount the coverslip onto a perfusion chamber on a fluorescence microscope or place the multi-well plate into a fluorescence plate reader.

  • Excite the Fura-2-loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

  • Collect the fluorescence emission at ~510 nm for both excitation wavelengths.

  • Establish a stable baseline reading before adding the test compound (Mibefradil or Thapsigargin).

  • Record the change in the 340/380 nm fluorescence ratio over time after compound addition. An increase in this ratio corresponds to an increase in intracellular calcium.

4. Calibration (Optional but Recommended):

  • To convert the fluorescence ratio to absolute calcium concentrations, determine the maximum (Rmax) and minimum (Rmin) ratios.

  • Rmax: Add a cell-permeabilizing agent like Triton X-100 (0.1%) in the presence of saturating extracellular calcium (e.g., 2 mM CaCl₂) to obtain the maximum fluorescence ratio.[13]

  • Rmin: Following Rmax, chelate all available calcium by adding a high concentration of EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio.[13]

  • Calculate [Ca²⁺]i using the Grynkiewicz equation.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Culture (on coverslips/plates) wash1 Wash with HBSS start->wash1 load Incubate with Fura-2 AM Loading Solution (30-60 min at 37°C) wash1->load wash2 Wash 2x with HBSS to remove excess dye load->wash2 mount Mount on Microscope or Plate Reader wash2->mount baseline Record Stable Baseline (Ratio 340/380 nm) mount->baseline add_compound Add Mibefradil or Thapsigargin baseline->add_compound record Record Fluorescence Change over Time add_compound->record calculate Calculate [Ca²⁺]i from Ratio record->calculate end End: Data Analysis calculate->end

Caption: Workflow for measuring intracellular calcium with Fura-2 AM.

References

Mibefradil and Diltiazem: An In Vitro Comparison in the Reduction of Ischemic Episodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between cardioplegic agents is paramount. This guide provides a comparative analysis of mibefradil (B1662139) and diltiazem (B1670644), focusing on their efficacy in reducing ischemic episodes in vitro. While both are calcium channel blockers, their distinct mechanisms of action translate to different outcomes in preclinical ischemic models.

Mechanism of Action: A Tale of Two Channel Blockers

Mibefradil is a calcium channel blocker that uniquely inhibits both T-type and L-type calcium channels.[1] In contrast, diltiazem primarily targets L-type calcium channels.[2] This fundamental difference in their pharmacological profiles underpins their varying effects on myocardial tissue during ischemia.

The dual-channel blockade by mibefradil is thought to offer a broader spectrum of cardioprotection. T-type calcium channels are implicated in pathological cardiac remodeling, and their inhibition may confer additional benefits beyond the vasodilation and negative chronotropic effects associated with L-type channel blockade.[3]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key quantitative findings from in vitro studies on isolated rat hearts subjected to ischemia-reperfusion injury. It is important to note that these results are from separate studies and not from a direct head-to-head comparison under identical conditions.

ParameterMibefradilDiltiazemControl (Untreated)
Infarct Size (% of Risk Zone) 11.1 ± 2.1%Not Reported35.5 ± 3.1%
Incidence of Ventricular Fibrillation Dose-dependent reductionNot ReportedNot Reported
Duration of Ventricular Fibrillation Significantly reducedNot ReportedNot Reported
ATP Catabolite Overflow Dose-dependent reductionNot ReportedNot Reported

Data for mibefradil is from a study on isolated rat hearts undergoing 35 minutes of regional ischemia followed by 120 minutes of reperfusion.[4] Data for diltiazem is from a study on isolated rat hearts, but the specific endpoint of infarct size was not reported in the provided search results; instead, the focus was on arrhythmias and ATP catabolites.[5]

Experimental Protocols

Mibefradil: Infarct Size Assessment in Isolated Rat Hearts

This protocol is based on a study investigating the effect of mibefradil on myocardial infarct size following regional ischemia.[4]

  • Animal Model: Male Sprague-Dawley rats.

  • Heart Perfusion: Hearts were isolated and perfused via the Langendorff apparatus at a constant pressure.

  • Drug Administration: Mibefradil (0.3 µM) was administered to the treated group.

  • Ischemia Induction: Regional ischemia was induced for 35 minutes.

  • Reperfusion: The ischemic period was followed by 120 minutes of reperfusion.

  • Endpoint Measurement: At the end of reperfusion, the infarct size was determined using triphenyltetrazolium (B181601) chloride staining and expressed as a percentage of the ischemic risk zone.

Diltiazem: Arrhythmia and Metabolic Assessment in Isolated Rat Hearts

This protocol is derived from a study examining the effects of diltiazem on reperfusion-induced arrhythmias and metabolic changes.[5]

  • Animal Model: Isolated rat hearts.

  • Drug Administration: Diltiazem was administered at varying concentrations (significant effects observed at 3 x 10-7 M and higher) before or at the onset of ischemia.

  • Ischemia and Reperfusion: The specific durations of ischemia and reperfusion were not detailed in the provided search results.

  • Endpoint Measurement:

    • Arrhythmias: Incidence and duration of ventricular fibrillation upon reperfusion were recorded.

    • Metabolic Markers: Overflow of ATP catabolites (adenosine, inosine, hypoxanthine, and xanthine) was measured.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of mibefradil and diltiazem can be visualized through their signaling pathways. Mibefradil's dual blockade of T-type and L-type calcium channels offers a multi-pronged approach to mitigating ischemic damage, whereas diltiazem's action is concentrated on the L-type channels.

cluster_Mibefradil Mibefradil Pathway cluster_Diltiazem Diltiazem Pathway Mibefradil Mibefradil T_type T-type Ca2+ Channel Mibefradil->T_type Inhibits L_type_M L-type Ca2+ Channel Mibefradil->L_type_M Inhibits Ca_Influx_T Ca2+ Influx T_type->Ca_Influx_T Ca_Influx_L_M Ca2+ Influx L_type_M->Ca_Influx_L_M Cellular_Effects_M Reduced Ca2+ Overload Vasodilation Decreased Heart Rate Ca_Influx_T->Cellular_Effects_M Ca_Influx_L_M->Cellular_Effects_M Diltiazem Diltiazem L_type_D L-type Ca2+ Channel Diltiazem->L_type_D Inhibits Ca_Influx_L_D Ca2+ Influx L_type_D->Ca_Influx_L_D Cellular_Effects_D Reduced Ca2+ Overload Vasodilation Decreased Heart Rate Ca_Influx_L_D->Cellular_Effects_D

Caption: Comparative signaling pathways of Mibefradil and Diltiazem.

The experimental workflow for assessing the anti-ischemic effects of these compounds in an in vitro setting typically follows a standardized procedure.

Start Isolated Heart Preparation Stabilization Stabilization Period Start->Stabilization Drug_Admin Drug Administration (Mibefradil or Diltiazem) Stabilization->Drug_Admin Ischemia Global or Regional Ischemia Drug_Admin->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Analysis Functional and Biochemical Analysis Reperfusion->Analysis

Caption: General experimental workflow for in vitro ischemia studies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Mibefradil Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Mibefradil dihydrochloride (B599025) hydrate (B1144303), a T-type calcium channel blocker. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.

Hazard and Safety Summary

Mibefradil dihydrochloride hydrate is classified as harmful if swallowed.[1][2] Below is a summary of its key safety information.

Identifier Information Source
Chemical Name This compound[1]
CAS Number 116666-63-8[2]
GHS Classification Acute toxicity, Oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]
Signal Word Warning[3]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Dust mask type N95 (US)[3]
Storage Store at room temperature in a desiccated environment.[3]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner.

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "this compound" and the appropriate hazard symbols.

  • Segregate waste containing this compound from other laboratory waste streams to avoid cross-contamination and ensure proper handling.

2. Packaging for Disposal:

  • Ensure the primary container is securely sealed to prevent leaks or spills.

  • If the original container is compromised, place it within a larger, compatible, and labeled secondary container.

  • For solutions, ensure the container is appropriate for liquid waste and is properly sealed.

3. Contacting an Approved Waste Disposal Service:

  • Engage with your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal by a certified waste management contractor.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

4. Prohibited Disposal Methods:

  • Do not dispose of this compound with household garbage.[2]

  • Do not allow the product to enter the sewage system or any waterways.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Mibefradil Dihydrochloride Hydrate Waste Generated assess Assess Waste Form (Solid, Liquid, Contaminated PPE) start->assess package Securely Package and Label Waste (Primary and Secondary Containment) assess->package segregate Segregate from Other Laboratory Waste Streams package->segregate contact_ehs Contact Institutional EHS for Approved Waste Disposal Service segregate->contact_ehs prohibited Prohibited Actions: - Do Not Mix with Household Garbage - Do Not Discharge to Sewer segregate->prohibited provide_sds Provide Safety Data Sheet (SDS) to Disposal Service contact_ehs->provide_sds disposal Dispose of Contents/Container to an Approved Waste Disposal Plant provide_sds->disposal end End: Compliant Disposal disposal->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mibefradil Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Mibefradil dihydrochloride (B599025) hydrate (B1144303), a T-type calcium channel blocker. Developed for researchers, scientists, and drug development professionals, this guide provides actionable, step-by-step instructions to ensure a safe laboratory environment.

Mibefradil dihydrochloride hydrate is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause irritation to the skin, eyes, and respiratory system.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE) and Hazard Summary

Proper PPE is the first line of defense against chemical exposure. The table below summarizes the required PPE and key hazard information for this compound.

PPE / Hazard InformationDescription
Eye Protection Chemical safety glasses or goggles are required to prevent eye contact.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.
Respiratory Protection A NIOSH-approved N95 dust mask is necessary to prevent inhalation of the powder.[1][3]
Primary Hazard Harmful if swallowed.[3][4][5]
Other Hazards May cause skin, eye, and respiratory irritation.[2]
Storage Store in a well-ventilated, dry place with a desiccant.[3][4]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance. The following workflow provides a clear, procedural guide for all laboratory personnel.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Waste Management cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_spill Follow Spill Cleanup Protocol handling_dissolve->cleanup_spill If Spill Occurs cleanup_waste Dispose of Waste According to Guidelines handling_dissolve->cleanup_waste disposal_decontaminate Decontaminate Work Surfaces cleanup_spill->disposal_decontaminate cleanup_waste->disposal_decontaminate disposal_remove_ppe Remove and Dispose of PPE disposal_decontaminate->disposal_remove_ppe

Safe handling workflow for this compound.
Step 1: Preparation and Engineering Controls

  • Don Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing a lab coat, chemical safety glasses or goggles, and chemical-resistant gloves. A NIOSH-approved N95 dust mask is also required.[1][3]

  • Use Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risks.

Step 2: Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or uncontained spills, evacuate the area.

  • Contain the Spill: For minor spills, prevent the powder from spreading by gently covering it with an absorbent material like vermiculite (B1170534) or sand. Do not use paper towels as this may create dust.

  • Cleanup:

    • Carefully scoop the absorbent material and spilled compound into a designated, labeled hazardous waste container.

    • Avoid generating dust during cleanup.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste.

Step 3: Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused compound, contaminated materials from spill cleanup, and empty containers, in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of as regular laboratory waste, with the label defaced.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[1]

By adhering to these safety and logistical protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.